Angustin B
Description
isolated from Swertia angustifolia; structure in first source
Properties
IUPAC Name |
8-hydroxy-1,2,3,5-tetramethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-20-9-6-5-8(18)12-14(19)13-10(24-15(9)12)7-11(21-2)16(22-3)17(13)23-4/h5-7,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPVBAKWKVYAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232488 | |
| Record name | 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415795-51-5 | |
| Record name | 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415795-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Augustine" (C17H19NO4) chemical properties
An In-depth Technical Guide to the Chemical Properties of Oxymorphone (C17H19NO4)
Disclaimer: The user's query for "Augustine" (C17H19NO4) did not yield a specific, well-documented compound under that name. However, the molecular formula C17H19NO4 corresponds to several isomers, the most prominent and well-researched of which is the potent opioid analgesic, Oxymorphone. This guide will, therefore, focus on the chemical properties of Oxymorphone.
Introduction
Oxymorphone is a semi-synthetic opioid analgesic that is structurally related to morphine.[1] It is a potent agonist at the μ-opioid and δ-opioid receptors and is used in the management of moderate to severe pain.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and its primary signaling pathway.
Chemical and Physical Properties
The chemical and physical properties of Oxymorphone are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C17H19NO4 | [1][2][3] |
| Molecular Weight | 301.34 g/mol | [2][3] |
| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [2] |
| CAS Number | 76-41-5 | [2][3] |
| Melting Point | 245-247 °C | [4] |
| Physical Description | Crystalline solid | [2][4] |
| Solubility | Soluble in water | [4] |
| pKa | Data not readily available in the provided search results. | - |
| LogP | 0.8 | [2] |
| Appearance | White crystalline powder | [4] |
Experimental Protocols
The characterization of Oxymorphone relies on a variety of analytical techniques. Below are outlines of common experimental protocols.
Synthesis of Oxymorphone Hydrochloride
A common synthesis method for Oxymorphone hydrochloride involves the following key steps[5]:
-
Demethylation of Oxycodone: Oxycodone is treated to remove a methyl group, yielding Oxymorphone.[5]
-
Hydrogenation: The resulting Oxymorphone undergoes a hydrogenation reaction under acidic conditions.[5]
-
Salt Formation: The hydrogenated product is then reacted with hydrochloric acid to form the more stable hydrochloride salt.[5]
A detailed patent describes the process of dissolving Thebaine in aqueous formic acid, treating it with 30% hydrogen peroxide, and then neutralizing with aqueous ammonia to produce 14-hydroxycodeinone. This intermediate is then hydrogenated to yield oxycodone, which can be further processed to Oxymorphone.[4]
Spectroscopic and Chromatographic Analysis
The identity and purity of Oxymorphone can be confirmed using various analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra can be acquired using instruments like a Varian XL-100 to elucidate the carbon skeleton of the molecule.[2]
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and quantification of Oxymorphone, often in biological samples.[2][6] Prior to analysis, samples may undergo derivatization, for example, with methoxylamine and acetic anhydride to form acetylated-oxime derivatives.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides sensitive detection and quantification. A typical method might use a Thermo Q Exactive HF instrument with electrospray ionization (ESI) in positive mode, monitoring for the precursor ion [M+H]+ at m/z 302.1382.[2]
-
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, using an instrument like a Bio-Rad FTS, can be used to identify the functional groups present in the Oxymorphone molecule.[2]
-
Raman Spectroscopy: FT-Raman spectroscopy can also be employed for structural characterization.[2]
Signaling Pathway
Oxymorphone exerts its analgesic effects primarily through its interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][7] It also has a higher affinity for the δ-opioid receptor (DOR) compared to morphine.[1]
Caption: Oxymorphone signaling pathway via the μ-opioid receptor.
Upon binding of Oxymorphone to the MOR, the associated inhibitory G-protein (Gi/o) is activated.[7] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]
-
Inhibition of voltage-gated Ca²⁺ channels: This reduces neurotransmitter release from presynaptic terminals.[8]
-
Activation of inwardly rectifying K⁺ channels: This causes hyperpolarization of the neuronal membrane, reducing neuronal excitability.[8]
Collectively, these actions result in a reduction in the transmission of pain signals, leading to analgesia.[1]
References
- 1. radiusga.com [radiusga.com]
- 2. Oxymorphone | C17H19NO4 | CID 5284604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxymorphone [webbook.nist.gov]
- 4. OXYMORPHONE | 76-41-5 [chemicalbook.com]
- 5. CN103113378A - Synthesis method of oxymorphone hydrochloride - Google Patents [patents.google.com]
- 6. Rapid quantification of urinary oxycodone and oxymorphone using fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxycodone - Wikipedia [en.wikipedia.org]
Whitepaper: Isolation and Characterization of "Augustine" and Other Bioactive Alkaloids from Crossyne flava
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the isolation of alkaloids from Crossyne flava, a plant within the Amaryllidaceae family known for its rich and diverse alkaloid content. While specific detailed protocols for the isolation of the alkaloid "Augustine" are not extensively published, this document outlines a robust, generalized methodology derived from established techniques for Amaryllidaceae alkaloids. This guide includes detailed experimental protocols, data on known alkaloid constituents of Crossyne flava, and visual representations of the isolation workflow and a relevant biological screening pathway. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.
Introduction
The Amaryllidaceae family of plants is a well-established source of structurally diverse isoquinoline alkaloids with a wide array of biological activities.[1][2] These compounds have garnered significant interest in the pharmaceutical industry, exemplified by the FDA-approved Alzheimer's drug, galanthamine, which was originally isolated from this family.[3] Crossyne flava (W.F. Barker), also known by its synonym Boophone flava, is a bulbous plant indigenous to South Africa and is known to produce a variety of Amaryllidaceae alkaloids.[4][5]
Among the alkaloids identified in Crossyne flava is "Augustine".[6][7] While the presence of Augustine in Crossyne flava has been reported, detailed studies focusing specifically on its isolation from this species are scarce in publicly available literature.[7] However, extensive research on other alkaloids from Crossyne flava, such as pancratinine B, bufanidrine, buphanisine, and epibuphanisine, has demonstrated their potential neuroprotective effects.[4][5][8][9] This suggests that other alkaloids from this plant, including Augustine, may also possess valuable pharmacological properties.
This whitepaper presents a generalized, yet detailed, protocol for the isolation of alkaloids from Crossyne flava, which can be adapted for the specific targeting of "Augustine". It also collates the available data on the known alkaloid constituents of this plant and provides visual diagrams to illustrate the experimental workflow and a representative biological screening process.
Known Alkaloid Constituents of Crossyne flava
Research into the phytochemical composition of Crossyne flava has led to the identification of several alkaloids. A summary of these compounds is presented in the table below. It is important to note that the quantitative yield of each alkaloid can vary based on factors such as the geographic location of the plant, season of collection, and the specific extraction and purification methods employed.
| Alkaloid | Alkaloid Type | Reported Presence in Crossyne flava | Reference |
| Augustine | Crinane | Yes | [6][7] |
| Pancratinine B | Crinane | Yes | [4][5][8] |
| Bufanidrine | Crinane | Yes | [4][5][8] |
| Buphanisine | Crinane | Yes | [4][5][8] |
| Epibuphanisine | Crinane | Yes | [4][5][8] |
| Buflavine | Crinane | Yes | [10] |
| 8-O-demethylbuflavine | Crinane | Yes | [10] |
| Montabuphine | Crinane | Yes | [10] |
| Undulatine | Crinane | Yes | [10] |
| Distichamine | β-Crinane | Yes (in the genus Crossyne) | [10] |
| Crinamine | Crinane | Yes (in the genus Crossyne) | [10] |
Experimental Protocols: Alkaloid Isolation from Crossyne flava
The following protocol is a generalized methodology for the isolation of Amaryllidaceae alkaloids and can be optimized for the specific isolation of "Augustine" from Crossyne flava.
Plant Material Collection and Preparation
-
Collection: Fresh bulbs of Crossyne flava should be collected, preferably during the dormant season when alkaloid content is often highest.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The fresh bulbs are washed to remove any soil and debris, sliced into thin pieces, and then either air-dried in a well-ventilated area away from direct sunlight or freeze-dried (lyophilized) to preserve the chemical integrity of the alkaloids. The dried plant material is then ground into a fine powder.
Extraction of Crude Alkaloids
-
Maceration: The powdered plant material (e.g., 1 kg) is macerated with an organic solvent such as methanol or ethanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.
Acid-Base Extraction for Alkaloid Enrichment
This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.
-
Acidification: The crude extract is dissolved in an aqueous acidic solution (e.g., 2% sulfuric acid or 5% acetic acid).
-
Washing with Organic Solvent: The acidic solution is then washed with a non-polar organic solvent such as dichloromethane or diethyl ether to remove neutral compounds and lipids. This step is repeated several times. The aqueous acidic layer, now containing the protonated alkaloid salts, is retained.
-
Basification and Extraction: The pH of the aqueous layer is adjusted to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloid salts, converting them back to their free base form.
-
Final Extraction: The basic aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or a chloroform-methanol mixture. The combined organic layers contain the enriched alkaloid fraction.
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total alkaloid extract.
Chromatographic Purification
Further purification of the total alkaloid extract is necessary to isolate individual compounds.
-
Column Chromatography (CC): The total alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions showing similar TLC profiles can be combined and further purified using pTLC with an appropriate solvent system to isolate individual compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative or semi-preparative HPLC is often employed. A reverse-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common choice.
Structure Elucidation
The structure of the isolated pure compound, presumed to be "Augustine," is then elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous structural determination.
Visualization of Experimental and Logical Workflows
General Workflow for Alkaloid Isolation
The following diagram illustrates the overall process for isolating alkaloids from Crossyne flava.
Caption: General workflow for the isolation of "Augustine" from Crossyne flava.
Conceptual Workflow for Neuroprotective Screening
While specific signaling pathways for "Augustine" are not yet detailed, the following diagram illustrates a conceptual workflow for screening its neuroprotective activity, based on methodologies applied to other Crossyne flava alkaloids.[4][5][8][9]
Caption: Conceptual workflow for screening the neuroprotective effects of "Augustine".
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Neuroprotective Activities of <i>Crossyne flava</i> Bulbs and Amaryllidaceae Alkaloids: Implications for Parkinson’s Disease - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Augustine | C17H19NO4 | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Activities of Crossyne flava Bulbs and Amaryllidaceae Alkaloids: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Augustine: A Novel Kinase Inhibitor Targeting EGFR for Cancer Therapy
An In-depth Technical Guide on the Discovery and Characterization of a Next-Generation Tyrosine Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling driving the proliferation and survival of various tumor types. This whitepaper details the discovery and comprehensive characterization of "Augustine," a novel, potent, and selective small-molecule inhibitor of EGFR. We present key preclinical data, including biochemical and cellular activity, kinase selectivity, and detailed experimental protocols. This document serves as a technical guide for researchers in the field of kinase inhibitor development.
Introduction to Augustine and its Target
Augustine is a next-generation, ATP-competitive tyrosine kinase inhibitor designed to target both wild-type and certain mutant forms of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[] Augustine was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization to enhance potency and selectivity.
Quantitative Data Summary
The following tables summarize the in vitro activity and selectivity of Augustine.
Table 1: Biochemical Potency of Augustine against EGFR
| Kinase Target | IC50 (nM) | Assay Format |
| EGFR (Wild-Type) | 1.2 | HTRF Assay |
| EGFR (L858R) | 0.8 | HTRF Assay |
| EGFR (T790M) | 15.4 | HTRF Assay |
IC50 values represent the concentration of Augustine required to inhibit 50% of the kinase activity.
Table 2: Kinase Selectivity Profile of Augustine
| Kinase | % Inhibition at 1 µM |
| EGFR | 98% |
| HER2 (ErbB2) | 35% |
| HER4 (ErbB4) | 42% |
| VEGFR2 | 12% |
| PDGFRβ | 8% |
| c-Met | 5% |
| SRC | 18% |
Selectivity was assessed against a panel of related and unrelated kinases to determine off-target activity.
Table 3: Cellular Activity of Augustine in Cancer Cell Lines
| Cell Line | EGFR Status | GI50 (nM) | Assay |
| A431 | Wild-Type (amplified) | 10.5 | MTT Assay |
| NCI-H1975 | L858R/T790M Mutant | 52.8 | MTT Assay |
| PC-9 | exon19del Mutant | 8.2 | MTT Assay |
| MCF-7 | Low EGFR expression | >10,000 | MTT Assay |
GI50 values represent the concentration of Augustine required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the general workflow for characterization are provided below.
References
A Technical Guide to the Biological Screening of Natural Products
Disclaimer: An extensive search of scientific literature did not yield a specific natural product identified as "Augustine" for biological screening. The following guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the biological screening of natural products in general, intended for researchers, scientists, and drug development professionals.
Introduction
Natural products have historically been a cornerstone of drug discovery, with a significant percentage of pharmaceuticals being derived from or inspired by them.[1][2][3] The process of biological screening is fundamental to identifying and characterizing the therapeutic potential of these compounds.[1][4] This guide outlines the core principles and methodologies for conducting a comprehensive biological screening of a novel natural product, from initial bioassays to the elucidation of its mechanism of action.
High-throughput screening (HTS) platforms have revolutionized this process, allowing for the rapid and automated screening of large libraries of natural product extracts or purified compounds to identify "hits" with desired biological activity.[4] These initial hits are then subjected to more detailed secondary screening and mechanism-of-action studies.
General Experimental Workflow for Natural Product Screening
The screening process for a natural product typically follows a logical progression from broad, high-throughput assays to more specific, in-depth analyses.
Key Bioassays in Natural Product Screening
A variety of in vitro bioassays are employed to assess the biological activities of natural products against specific molecular targets or cellular pathways.[4]
Cytotoxicity and Cell Viability Assays
These assays are fundamental in determining the effect of a natural product on cell proliferation and survival. They are often the first step in screening for potential anti-cancer agents.
Table 1: Commonly Used Cell Viability Assays
| Assay | Principle | Readout | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[4] | Colorimetric | Inexpensive, widely used. | Can be affected by metabolic activity changes not related to viability. |
| AlamarBlue Assay | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[4] | Fluorometric | Highly sensitive, non-toxic to cells. | Can be sensitive to changes in the cellular redox environment. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[4] | Colorimetric | Measures cytotoxicity directly. | Less sensitive for early-stage apoptosis. |
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the natural product extract or pure compound in cell culture medium. Add the dilutions to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting viability against compound concentration.
Antimicrobial Assays
These assays are used to identify natural products with activity against pathogenic bacteria and fungi.
Table 2: Common Antimicrobial Susceptibility Tests
| Assay | Principle | Readout | Application |
| Broth Microdilution | Serial dilutions of the natural product are incubated with a standardized inoculum of the microorganism in a liquid medium. | Visual turbidity or spectrophotometric measurement of microbial growth. | Determination of Minimum Inhibitory Concentration (MIC). |
| Disk Diffusion | A filter paper disk impregnated with the natural product is placed on an agar plate inoculated with the microorganism. | Measurement of the diameter of the zone of inhibition around the disk. | Qualitative assessment of antimicrobial activity. |
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilutions: Perform a two-fold serial dilution of the natural product in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the natural product that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assays
These assays screen for compounds that can modulate inflammatory responses, often by measuring the production of inflammatory mediators.
Table 3: Key Anti-inflammatory Assays
| Assay | Principle | Readout | Target Pathway |
| Nitric Oxide (NO) Assay | Measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). | Colorimetric (Griess Reagent) | NF-κB signaling |
| Cytokine Measurement (ELISA) | Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells. | Colorimetric, Fluorometric, or Luminescent | Various inflammatory pathways |
| COX Enzyme Inhibition Assay | Measures the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. | Varies by kit (e.g., colorimetric, fluorometric) | Prostaglandin synthesis pathway |
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the natural product for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (a stable product of NO) from a standard curve and determine the inhibitory effect of the natural product.
Mechanism of Action: Signaling Pathways
Identifying the molecular targets and signaling pathways modulated by a bioactive natural product is a crucial step in its development as a therapeutic agent. Many natural products exert their effects by interacting with key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5][6][7]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5] Natural products are often screened for their ability to inhibit this pathway.
Conclusion
The biological screening of natural products is a multifaceted process that integrates cellular biology, biochemistry, and analytical chemistry. A systematic approach, beginning with broad primary screening and progressing to detailed mechanistic studies, is essential for the successful identification and development of novel therapeutic agents from natural sources. The methodologies and pathways described in this guide provide a foundational framework for researchers in the field of drug discovery.
References
- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products Discovery Center: And Natural Products Genomics Resource Center » Natural Products Discovery Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 3. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Augustine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Augustine is a naturally occurring crinine-type alkaloid found in various species of the Amaryllidaceae family, notably in plants of the Crinum genus, such as Crinum augustum and Crinum amabile.[1] Like many Amaryllidaceae alkaloids, Augustine is a subject of scientific interest due to its potential biological activities, which are characteristic of this class of compounds, including cytotoxic and acetylcholinesterase inhibitory effects. This technical guide provides a detailed overview of the chemical structure, known biological activities, and proposed mechanisms of action of Augustine, alongside detailed experimental protocols for its study.
Chemical Identity and Structure
IUPAC Name: (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹﹐¹³.0²﹐¹⁰.0⁴﹐⁸.0¹⁶﹐¹⁸]icosa-2,4(8),9-triene
Molecular Formula: C₁₇H₁₉NO₄
Structure:
Figure 1: 2D Chemical Structure of Augustine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Augustine.
| Property | Value | Source |
| Molecular Weight | 301.34 g/mol | PubChem |
| CAS Number | 79659-60-2 | PubChem |
| PubChem CID | 157561 | PubChem |
| Melting Point | 174-176 °C | [1] |
| Optical Rotation | -44.8° (MeOH) | [1] |
Biological Activities and Mechanism of Action
While specific quantitative data for the biological activities of Augustine are not extensively reported in publicly available literature, alkaloids from the Crinum genus are known to exhibit a range of pharmacological effects. The primary activities associated with crinine-type alkaloids, and thus potential activities of Augustine, include cytotoxicity against cancer cell lines, acetylcholinesterase (AChE) inhibition, and anti-parasitic effects.
Cytotoxicity and Apoptosis Induction
Crinine-type alkaloids are well-documented for their ability to induce apoptosis in tumor cells.[2][3] This pro-apoptotic activity is a key area of investigation for the development of novel anticancer agents. The proposed mechanism involves the intrinsic apoptosis pathway, which is initiated by mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors.
While the direct effect of Augustine on specific signaling pathways like STAT3 or NF-κB has not been elucidated, some alkaloids are known to modulate these pathways to induce apoptosis.[4][5][6] For instance, the inhibition of STAT3 phosphorylation can prevent its translocation to the nucleus, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin, and ultimately leading to programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by Augustine.
Acetylcholinesterase Inhibition
A significant number of Amaryllidaceae alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] This inhibitory action increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Given its structural similarity to other AChE-inhibitory alkaloids from the same family, Augustine is a candidate for possessing similar activity.
Anti-parasitic Activity
Alkaloids have been investigated for their potential to treat parasitic infections. While direct studies on Augustine are limited, related alkaloids have shown activity against various parasites.[9]
Experimental Protocols
The following sections provide detailed methodologies for the isolation and biological evaluation of Augustine, based on established protocols for related compounds.
Isolation of Augustine from Crinum augustum
This protocol describes a general method for the extraction and isolation of alkaloids from the bulbs of Crinum augustum.
-
Extraction:
-
Air-dried and powdered bulbs of Crinum augustum (e.g., 4 kg) are extracted with 95% ethanol at room temperature by maceration until exhaustion.
-
The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in 5% aqueous sulfuric acid and filtered.
-
The acidic solution is washed with chloroform to remove non-alkaloidal compounds.
-
The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide.
-
The basified solution is extracted repeatedly with chloroform to obtain the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
The crude alkaloid fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff's reagent.
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Purification:
-
Combined fractions showing the presence of Augustine are further purified by repeated column chromatography or preparative TLC to yield the pure compound.
-
The structure and purity of the isolated Augustine are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and comparison with literature data.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of Augustine against a cancer cell line (e.g., HeLa).
-
Cell Culture:
-
HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Augustine is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations.
-
The cells are treated with different concentrations of Augustine and incubated for 48 hours. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of Augustine.
-
Acetylcholinesterase Inhibition Assay
This protocol describes the in vitro determination of the AChE inhibitory activity of Augustine using Ellman's method.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Phosphate buffer (pH 8.0).
-
Augustine dissolved in a suitable solvent.
-
Galanthamine as a positive control.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.
-
Add 25 µL of different concentrations of Augustine (or galanthamine/solvent for controls).
-
The reaction is initiated by adding 25 µL of AChE solution.
-
The plate is incubated at 37°C for 15 minutes.
-
The absorbance is measured at 405 nm at regular intervals.
-
-
Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated for each concentration of Augustine.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data
Specific quantitative data on the biological activities of Augustine are sparse in the available literature. However, to provide a context for its potential potency, the following table summarizes the IC₅₀ values of other alkaloids isolated from Crinum species.
| Alkaloid | Biological Activity | Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Lycorine | Cytotoxicity | A2780 (Ovarian Cancer) | 2.8 µg/mL | [10] |
| 6-Hydroxycrinamine | Cytotoxicity | A2780 (Ovarian Cancer) | 2.9 µg/mL | [10] |
| 2-O-acetyllycorine | AChE Inhibition | Acetylcholinesterase | 32.65 ± 2.72 | [8] |
| Deacetylbowdensine | AChE Inhibition | Acetylcholinesterase | >200 | [8] |
Conclusion
Augustine is a crinine-type alkaloid with a defined chemical structure that belongs to a class of compounds known for their significant biological activities. While further research is required to fully elucidate its specific mechanisms of action and to quantify its pharmacological effects, the existing knowledge on related Amaryllidaceae alkaloids suggests that Augustine holds potential as a cytotoxic and neuroactive agent. The experimental protocols provided in this guide offer a framework for future investigations into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. In vitro anti-parasitic effect of the alkaloids harmaline and piperine on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative Effects of Alkaloids from the Bulbs of Crinum abyscinicum Hochst. ExA. Rich - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Compound "Augustine"
This technical guide provides a comprehensive overview of the chemical compound known as Augustine, tailored for researchers, scientists, and professionals in drug development. The guide summarizes its core chemical properties and contextualizes its place among other known compounds.
Quantitative Data Summary
The fundamental physicochemical properties of Augustine are detailed below. This information is critical for experimental design, including solubilization, dosage calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₄ | PubChem[1] |
| Molecular Weight | 301.34 g/mol | PubChem[1] |
| IUPAC Name | (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹,¹³.0²,¹⁰.0⁴,⁸.0¹⁶,¹⁸]icosa-2,4(8),9-triene | PubChem[1] |
| Synonyms | augustine, (-)-augustine | PubChem[1] |
| Natural Sources | Crossyne flava, Mitragyna diversifolia, Crinum asiaticum | PubChem[1] |
Experimental Protocols
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research detailing the specific biological activities or the signaling pathways modulated by Augustine. While a biopharmaceutical company named Augustine Therapeutics is investigating HDAC6 inhibitors for Charcot-Marie-Tooth disease, their lead candidate is designated as AGT-100216, and a direct connection to the compound Augustine has not been established[2]. The field would benefit from studies designed to elucidate the pharmacological profile of Augustine.
Mandatory Visualizations
Isomeric Context of C₁₇H₁₉NO₄
To provide a broader chemical context, it is important to recognize that multiple compounds share the molecular formula C₁₇H₁₉NO₄. These isomers, while having the same elemental composition, possess distinct structural arrangements, leading to different chemical and biological properties. The following diagram illustrates the relationship between Augustine and other known isomers.
Caption: Relationship of Augustine to other isomers with the same molecular formula.
References
Compound "Augustine": A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for the assessment of the solubility and stability of the compound "Augustine" (CAS 79659-60-2). As of the date of this publication, specific experimental data on the solubility and stability of "Augustine" is not available in the public domain. Therefore, the data tables presented herein are templates to be populated with experimental results. The experimental protocols provided are based on established methodologies for pharmaceutical compounds.
Introduction
"Augustine" is a naturally occurring compound that has been identified in several plant species, including Crossyne flava, Mitragyna diversifolia, and Crinum asiaticum.[1] Its molecular formula is C17H19NO4.[1] As with any compound under investigation for potential pharmaceutical applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development. These properties are critical as they influence bioavailability, formulation, and storage of the final drug product.
This guide provides a detailed overview of the core methodologies required to characterize the solubility and stability profile of "Augustine." It is intended to serve as a practical resource for researchers, offering standardized protocols and frameworks for data presentation.
Data Presentation: Solubility and Stability of Augustine
The following tables are designed for the systematic recording of experimental data for "Augustine."
Table 1: Thermodynamic Solubility of Augustine
| Solvent System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |
| Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | Data not available | HPLC-UV |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | Data not available | HPLC-UV |
| Water | 25 | Data not available | Data not available | LC-MS |
| Ethanol | 25 | Data not available | Data not available | LC-MS |
| DMSO | 25 | Data not available | Data not available | LC-MS |
Table 2: Kinetic Solubility of Augustine
| Buffer System (pH) | Incubation Time (hours) | Final DMSO Concentration (%) | Kinetic Solubility (µM) | Method of Detection |
| Phosphate Buffered Saline (pH 7.4) | 2 | 1 | Data not available | Nephelometry |
| Phosphate Buffered Saline (pH 7.4) | 24 | 1 | Data not available | Nephelometry |
Table 3: Chemical Stability of Augustine in Solution
| Buffer System (pH) | Temperature (°C) | Initial Concentration (µM) | Concentration at 24h (µM) | % Remaining | Degradation Products Identified |
| pH 2.0 | 4 | Data not available | Data not available | Data not available | Data not available |
| pH 2.0 | 25 | Data not available | Data not available | Data not available | Data not available |
| pH 7.4 | 4 | Data not available | Data not available | Data not available | Data not available |
| pH 7.4 | 25 | Data not available | Data not available | Data not available | Data not available |
| pH 10.0 | 4 | Data not available | Data not available | Data not available | Data not available |
| pH 10.0 | 25 | Data not available | Data not available | Data not available | Data not available |
Table 4: Solid-State Stability of Augustine
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Moisture Content (%) |
| 25°C / 60% RH | Initial | Data not available | Data not available | Data not available |
| 25°C / 60% RH | 3 months | Data not available | Data not available | Data not available |
| 40°C / 75% RH | Initial | Data not available | Data not available | Data not available |
| 40°C / 75% RH | 1 month | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | Initial | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | Final | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of "Augustine."
Thermodynamic Solubility Protocol (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Materials:
-
"Augustine" solid compound
-
Selected solvents (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or LC-MS system
-
Analytical standards of "Augustine"
Procedure:
-
Add an excess amount of solid "Augustine" to a scintillation vial.
-
Add a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant using a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the filtrate by a validated HPLC-UV or LC-MS method to determine the concentration of "Augustine".
-
Prepare a calibration curve using analytical standards of "Augustine" to quantify the solubility.
Kinetic Solubility Protocol
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[2]
Materials:
-
"Augustine" stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader with nephelometric or UV-Vis capabilities
-
Automated liquid handler (recommended)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the "Augustine" DMSO stock solution to the buffer to achieve the desired final concentration.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 and 24 hours).
-
Measure the turbidity of the solution in each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader.
-
The concentration at which precipitation is first observed is considered the kinetic solubility.
Chemical Stability Protocol in Solution
This protocol assesses the degradation of "Augustine" in various aqueous solutions over time. The stability of related alkaloids, such as those from Mitragyna, has been shown to be dependent on pH and temperature.[3][4]
Materials:
-
"Augustine" stock solution in a suitable solvent
-
Buffers of different pH values (e.g., pH 2, 7.4, 10)
-
Temperature-controlled incubators or water baths
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare solutions of "Augustine" at a known concentration in the different pH buffers.
-
Divide each solution into aliquots for different time points.
-
Store the aliquots at specified temperatures (e.g., 4°C and 25°C).
-
At each designated time point (e.g., 0, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Quantify the remaining concentration of "Augustine" and identify any major degradation products.
-
Calculate the percentage of "Augustine" remaining at each time point relative to the initial concentration.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. Augustine | C17H19NO4 | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
Augustine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Augustine, a complex meroterpenoid natural product, has garnered significant interest within the scientific community due to its intricate chemical architecture and potential biological activities. This technical guide provides an in-depth exploration of the natural sources of Augustine and its derivatives, collectively known as Austin-type meroterpenoids (ATMTs), and a detailed overview of its biosynthetic pathway. This document synthesizes the current understanding of the fungal producers of Augustine, the genetic and enzymatic basis of its formation, and the experimental methodologies employed in its study. Quantitative data on the production of related secondary metabolites are presented to offer a comparative perspective. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the biosynthetic pathway and associated experimental workflows to facilitate further research and development in this area.
Natural Sources of Augustine and Austin-Type Meroterpenoids
Augustine and its structural analogs are predominantly secondary metabolites produced by filamentous fungi, particularly from the genera Penicillium and Aspergillus. These fungi are ubiquitous in various terrestrial and marine environments.
Fungal Producers:
The primary fungal sources of Augustine and ATMTs are diverse, with a significant number of these compounds isolated from Penicillium and Aspergillus species. A comprehensive review of literature from 1976 to early 2023 revealed that Penicillium species are the most prolific producers, accounting for approximately 63.5% of all reported ATMTs, followed by Aspergillus species, which produce about 30.8%.
Key fungal species identified as producers of Augustine and related compounds include:
-
Aspergillus ustus : This species was the first from which Augustine was isolated. It has been found in various habitats, including stored foodstuffs like black-eyed peas and in soil.
-
Aspergillus nidulans : A model organism for fungal genetics, A. nidulans produces the related meroterpenoids austinol and dehydroaustinol. Extensive genetic and biochemical studies in this species have been pivotal in elucidating the Augustine biosynthetic pathway.
-
Aspergillus calidoustus : Isolated from wetland soil, this fungus is known to produce asperanstinoids, which are 3,5-dimethylorsellinic acid (DMOA)-based meroterpenoids.
-
Penicillium spp. : Various species of Penicillium are major contributors to the diversity of ATMTs. For instance, Penicillium brasilianum, a fungus commonly found in soil, has been shown to produce both Augustine and dehydroaustin.
-
Marine-derived and Endophytic Fungi: ATMTs have also been isolated from fungi residing in unique ecological niches. Examples include an endophytic Aspergillus species from a mangrove plant and a fungus isolated from the inner tissue of an ascidian.
Table 1: Selected Fungal Sources of Austin-Type Meroterpenoids (ATMTs)
| Fungal Genus | Fungal Species | Habitat/Source | Notable ATMTs Produced | Reference(s) |
| Aspergillus | A. ustus | Stored black-eyed peas, soil | Augustine, Austinol, Isoaustin | |
| A. nidulans | Soil | Austinol, Dehydroaustinol, Protoaustinoid A | ||
| A. calidoustus | Wetland soil | Asperanstinoids B-D | ||
| Penicillium | P. brasilianum | Soil | Augustine, Dehydroaustin | |
| Penicillium sp. | Rice cultures, root bark of Melia azedarach | Austinolide, Isoaustinone, Preaustinoids |
Biosynthesis of Augustine
The biosynthesis of Augustine is a complex process that involves the convergence of the polyketide and terpenoid metabolic pathways. The core structure of Augustine is derived from a polyketide unit, 3,5-dimethylorsellinic acid (DMOA), and a C15 isoprenoid unit, farnesyl pyrophosphate (FPP).
The Augustine Biosynthetic Gene Cluster
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked in the genome, forming a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of the genes involved in the pathway.
A groundbreaking discovery in the study of Augustine biosynthesis came from research on austinol and dehydroaustinol production in Aspergillus nidulans. It was revealed that the biosynthetic pathway is encoded by two separate gene clusters located on different chromosomes, which is an exception to the typical co-localization of BGCs.
-
Cluster A: This smaller cluster contains the polyketide synthase gene, ausA, which is responsible for the synthesis of the DMOA core.
-
Cluster B: This larger cluster comprises ten additional genes, including the crucial prenyltransferase gene, ausN, which catalyzes the attachment of the farnesyl group to DMOA. Other genes in this cluster are involved in subsequent oxidative modifications.
The Biosynthetic Pathway
The proposed biosynthetic pathway for Augustine and related meroterpenoids can be summarized in the following key steps, primarily elucidated from studies in A. nidulans:
-
Polyketide Synthesis: The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) AusA. This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to synthesize 3,5-dimethylorsellinic acid (DMOA).
-
Prenylation: The prenyltransferase AusN then catalyzes the C-alkylation of DMOA with farnesyl pyrophosphate (FPP), a key intermediate from the mevalonate pathway. This reaction attaches the C15 isoprenoid chain to the polyketide core.
-
Cyclization and Oxidative Modifications: Following prenylation, a series of complex enzymatic reactions, including cyclizations and oxidative modifications, are thought to occur to form the intricate polycyclic structure of Augustine. Intermediates such as protoaustinoid A have been isolated from mutant strains, providing insights into these downstream steps. The involvement of various enzymes encoded within the aus gene clusters, such as cytochrome P450 monooxygenases and dehydrogenases, is predicted to be essential for these transformations.
Quantitative Data
While extensive research has been conducted on the isolation and structural elucidation of Augustine and its analogs, publicly available quantitative data on production yields and enzyme kinetics are limited. The following table provides examples of production yields for other secondary metabolites from Penicillium species to offer a general reference for the productivity of these fungi.
Table 2: Production Yields of Selected Secondary Metabolites from Penicillium Species
| Fungal Species | Secondary Metabolite | Production Yield (mg/L) | Culture Conditions | Reference(s) |
| Penicillium rubens (80 strains) | Penicillin V | 10 - 120 | Not specified | |
| Penicillium glabrum IBRC-M 30518 | Mycophenolic Acid | 1079 | Czapek-Dox medium | |
| Penicillium chrysogenum | Penicillin | 1200 | Fermentation medium with Corn Steep Liquor |
Experimental Protocols
This section outlines generalized protocols for key experiments involved in the study of Augustine, based on common methodologies used in fungal secondary metabolite research.
Fungal Culture and Extraction of Augustine
Objective: To cultivate an Augustine-producing fungal strain and extract the secondary metabolites.
Materials:
-
Augustine-producing fungal strain (e.g., Aspergillus ustus, Penicillium brasilianum)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth)
-
Shaking incubator
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Inoculate a suitable liquid culture medium with the fungal strain.
-
Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific strain for a period of 7-21 days.
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium separately with an equal volume of ethyl acetate. This can be done in a separatory funnel by vigorous shaking.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to further purification and analysis.
Purification of Augustine by Chromatography
Objective: To isolate pure Augustine from the crude fungal extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent.
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
HPLC Purification:
-
Further purify the enriched fractions by semi-preparative or preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).
-
Collect the peak corresponding to Augustine.
-
Evaporate the solvent to obtain the pure compound.
-
Structural Elucidation of Augustine
Objective: To confirm the chemical structure of the isolated Augustine.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Analyze the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound by high-resolution mass spectrometry (HRMS) to determine its elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide further structural information.
-
Targeted Gene Deletion in Fungi
Objective: To create a knockout mutant of a specific gene in the Augustine biosynthetic pathway to confirm its function.
Methodology: Split-Marker Recombination
This technique is commonly used for efficient gene deletion in fungi.
-
Construct Design:
-
Amplify the 5' and 3' flanking regions of the target gene by PCR.
-
Amplify a selectable marker gene (e.g., hygromycin resistance) in two overlapping fragments.
-
Fuse the 5' flank to the first part of the marker and the 3' flank to the second part of the marker using fusion PCR.
-
-
Fungal Transformation:
-
Prepare fungal protoplasts by enzymatic digestion of the cell wall.
-
Transform the protoplasts with the two split-marker constructs simultaneously using a method like PEG-mediated transformation.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.
-
Screen the resulting transformants by PCR to confirm the correct integration of the marker gene at the target locus and the deletion of the gene of interest.
-
Regulation of Augustine Biosynthesis
The biosynthesis of fungal secondary metabolites, including Augustine, is tightly regulated at the transcriptional level. This regulation allows the fungus to produce these compounds in response to specific developmental stages or environmental cues.
While the specific transcription factors that directly control the aus gene clusters have not yet been fully elucidated, it is known that the expression of secondary metabolite BGCs is often under the control of both pathway-specific and global regulators.
Potential Regulatory Mechanisms:
-
Pathway-Specific Transcription Factors: The aus gene clusters may contain genes encoding transcription factors that specifically regulate the expression of the other genes within the cluster.
-
Global Regulators: The expression of the aus clusters is also likely influenced by global regulators that respond to broader cellular signals such as carbon and nitrogen availability, pH, and light.
-
Epigenetic Regulation: Chromatin remodeling and histone modifications can play a crucial role in activating or silencing the expression of secondary metabolite BGCs.
Further research is needed to identify the specific regulatory networks that govern Augustine biosynthesis. This knowledge will be crucial for developing strategies to enhance the production of Augustine and its derivatives through metabolic engineering.
Conclusion
Augustine and the broader family of Austin-type meroterpenoids represent a rich source of chemical diversity with potential applications in drug discovery and development. This technical guide has provided a comprehensive overview of the natural fungal sources of these compounds and the current understanding of their complex biosynthetic pathway. The elucidation of the unique split-gene cluster in Aspergillus nidulans has been a significant advancement in the field. While progress has been made, further research is required to fully characterize the enzymatic machinery, uncover the regulatory networks, and optimize the production of these fascinating natural products. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of Augustine and its derivatives.
An In-depth Exploration of Crinine-Type Alkaloids for Drug Discovery and Development
This technical guide provides a comprehensive overview of augustamine and related crinine-type alkaloids from the Amaryllidaceae family, tailored for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on their biological activities, outlines detailed experimental protocols, and visualizes key molecular pathways.
Introduction to Augustamine and Related Alkaloids
Augustamine is a crinine-type alkaloid found in plants of the Amaryllidaceae family, particularly within the Crinum genus. Its molecular formula is C17H19NO4.[1][2][3] The Amaryllidaceae family is a well-established source of structurally diverse alkaloids with a wide array of biological activities, leading to the clinical development of drugs such as galanthamine for Alzheimer's disease.[4][5] Augustamine and its congeners, including noraugustamine and 4a,N-dedihydronoraugustamine, have garnered interest for their potential therapeutic applications, notably in the realms of anticancer and antiparasitic research.[6][7]
Quantitative Biological Activity Data
While extensive quantitative data for augustamine remains to be fully elucidated in publicly accessible literature, studies on co-isolated alkaloids and related compounds provide valuable insights into the potential bioactivities of this class. One study reported that augustamine did not inhibit the growth of Molt 4 human leukemic cells.[8] However, another compound referred to as "augustine," which may or may not be identical to augustamine, has shown potent antiplasmodial activity. Further clarification on the identity of "augustine" is required.
In contrast, perlolyrine, an alkaloid frequently co-isolated with augustamine from Crinum latifolium, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[9] The reported 50% inhibitory concentration (IC50) values for perlolyrine are detailed in the table below. Additionally, two other alkaloids isolated alongside augustamine-type compounds from Crinum kirkii, 1,2-Diacetyllycorine and 3-O-acetylsanguinine, have shown activity against the parasite Trypanosoma brucei rhodesiense.[6][7]
Table 1: Cytotoxic Activity of Perlolyrine [9]
| Cell Line | Cancer Type | IC50 (µM) |
| KB | Epidermoid Carcinoma | 22.12 ± 2.80 |
| HepG2 | Hepatoma | 25.34 ± 3.15 |
| MCF7 | Breast Cancer | 28.45 ± 3.75 |
| SK-Mel2 | Melanoma | 23.87 ± 2.90 |
| LNCaP | Prostate Adenocarcinoma | 26.55 ± 3.50 |
Table 2: Antiparasitic Activity of Augustamine-Associated Alkaloids [6]
| Compound | Parasite | Activity |
| 1,2-Diacetyllycorine | Trypanosoma brucei rhodesiense | Active |
| 3-O-acetylsanguinine | Trypanosoma brucei rhodesiense | Active |
Experimental Protocols
Isolation of Augustamine from Crinum latifolium
The following is a generalized workflow for the isolation of augustamine and related alkaloids from the leaves of Crinum latifolium, based on common phytochemical practices.
Caption: General workflow for the isolation of augustamine.
Cytotoxicity Determination: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[10][11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined using a dose-response curve.[12][13]
In Vitro Antiparasitic Activity against Trypanosoma brucei
This protocol describes a method for assessing the in vitro activity of compounds against the bloodstream form of Trypanosoma brucei.[14][15][16][17]
Materials:
-
96-well plates
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium (or other suitable culture medium)
-
Resazurin solution (or another viability indicator)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test alkaloids in the culture medium in a 96-well plate.
-
Parasite Inoculation: Add a suspension of T. brucei to each well to achieve a final density of approximately 2 x 10^4 parasites/mL. Include a drug-free control and a positive control (e.g., suramin).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Viability Assessment: Add a viability indicator such as resazurin to each well and incubate for an additional 24 hours.
-
Fluorescence Measurement: Measure the fluorescence (or absorbance, depending on the indicator) using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration compared to the drug-free control. Determine the IC50 value from the resulting dose-response curve.
Molecular Mechanisms and Signaling Pathways
The precise molecular mechanisms of augustamine are not yet fully elucidated. However, studies on related crinine-type alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[4][5][18] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer.
Crinine-type alkaloids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in these pathways include the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, and the activation of a cascade of proteases known as caspases.[19] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, ultimately leading to the dismantling of the cell.[19]
Caption: Putative apoptotic signaling pathway for crinine-type alkaloids.
Conclusion and Future Directions
Augustamine and its related alkaloids represent a promising area of natural product research for the development of novel therapeutic agents. While preliminary studies on related compounds show potential cytotoxic and antiparasitic activities, further in-depth investigation of augustamine itself is warranted. Future research should focus on:
-
Definitive Biological Profiling: Comprehensive screening of pure augustamine to determine its IC50 values against a broad range of cancer cell lines and parasitic organisms.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by augustamine to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of augustamine derivatives to identify key structural features responsible for its activity and to optimize its therapeutic potential.
This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of Amaryllidaceae alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Augustine | C17H19NO4 | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14-Methyl-5,7,20,21-tetraoxa-14-azahexacyclo(16.2.1.02,10.04,8.011,15.011,19)henicosa-2,4(8),9-triene | C17H19NO4 | CID 5251634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augustamine type alkaloids from Crinum kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 15. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocols - Alsford Lab [blogs.lshtm.ac.uk]
- 18. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Review of Augustine Compound AGT-100216: A Selective HDAC6 Inhibitor for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Augustine Therapeutics is at the forefront of developing novel therapies for debilitating neuromuscular and neurodegenerative diseases. Their lead candidate, AGT-100216, is a potent and selective, peripherally restricted, small-molecule inhibitor of histone deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of the core science behind AGT-100216, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The primary therapeutic target for AGT-100216 is Charcot-Marie-Tooth (CMT) disease, the most common inherited peripheral neuropathy, with potential applications in other conditions such as chemotherapy-induced peripheral neuropathy (CIPN) and other neurodegenerative and cardio-metabolic diseases.[1]
Core Mechanism of Action: Selective HDAC6 Inhibition
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including microtubule dynamics, mitochondrial transport, and protein quality control. Unlike other HDACs, its primary substrates are non-histone proteins. The therapeutic strategy of selective HDAC6 inhibition is based on modulating these cytoplasmic functions without affecting nuclear histone acetylation, thereby avoiding the side effects associated with broader HDAC inhibitors.
The primary mechanism of action of AGT-100216 revolves around the regulation of two key substrates of HDAC6: α-tubulin and Miro1.
-
α-tubulin Acetylation: HDAC6 is the main deacetylase of α-tubulin, a key component of microtubules. Deacetylation of α-tubulin leads to less stable microtubules. By inhibiting HDAC6, AGT-100216 increases the acetylation of α-tubulin, which enhances microtubule stability. Stable microtubules are essential for efficient axonal transport, the process by which mitochondria, proteins, and other essential cargoes are transported along the long axons of neurons. In many neurodegenerative diseases, including CMT, axonal transport is impaired.
-
Miro1 Acetylation and Mitochondrial Transport: Miro1 is an outer mitochondrial membrane protein that links mitochondria to motor proteins for their transport along microtubules. HDAC6 can deacetylate Miro1, which has been shown to block mitochondrial transport.[2][3] By inhibiting HDAC6, AGT-100216 is expected to increase Miro1 acetylation, thereby facilitating the transport of mitochondria within the axon. This is critical for supplying energy to the distal parts of the axon and maintaining neuronal health.
Signaling Pathway of HDAC6 Inhibition in Neurons
The signaling cascade initiated by the inhibition of HDAC6 by compounds like AGT-100216 leads to the restoration of axonal transport, a critical process for neuronal function and survival.
Preclinical Data Summary
AGT-100216 has demonstrated promising efficacy in preclinical models of CMT and CIPN. The data highlights its potential to reverse the disease phenotype and restore peripheral nerve function.
| Parameter | Model | Result | Reference |
| In Vitro Potency & Selectivity | HDAC Enzyme Panel Assay | Potent and selective for HDAC6 | [4] |
| Cellular Activity | Western Blot (α-tubulin acetylation) | Dose-dependent increase in acetylated α-tubulin | [4] |
| In Vivo Efficacy | CMT1A C3 Mouse Model | Dose-dependent improvement in grip strength | [4] |
| Improvement in compound muscle action potential (CMAP) | [4] | ||
| Improvement in nerve conduction velocity (NCV) | [4] | ||
| Improved axonal diameters and myelin-g ratios | [4] | ||
| Reduced levels of neurofilament light chain (NfL) | [4] | ||
| Curative CIPN Model | Rescue of sensory and motor function deficits | [4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of HDAC6 inhibitors for neuropathies.
Grip Strength Test in Mouse Models of Neuropathy
This test is a non-invasive method to assess neuromuscular function by measuring the maximal muscle strength of the forelimbs and/or all four limbs.
Equipment:
-
Grip strength meter with a grid or bar attachment.
-
Balance for weighing the mice.
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Turn on the grip strength meter and set it to measure the peak force in grams.
-
Hold the mouse by the base of its tail.
-
For forelimb measurement, lower the mouse towards the grid, allowing only its forepaws to grasp the bar.
-
Gently and steadily pull the mouse back horizontally until its grip is released.
-
Record the maximal force displayed on the meter.
-
Repeat the measurement for a total of three trials.
-
For combined forelimb and hindlimb measurement, allow the mouse to grasp the grid with all four paws and repeat the pulling procedure.
-
Record the weight of the mouse. The grip strength can be normalized to the body weight.
Nerve Conduction Velocity (NCV) Measurement in Mice
NCV studies are performed to assess the health and function of peripheral nerves by measuring the speed at which an electrical impulse travels along the nerve.
Equipment:
-
Electromyography (EMG) machine with stimulating and recording electrodes.
-
Anesthesia equipment (e.g., isoflurane).
-
Heating pad to maintain the mouse's body temperature.
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature around 34-37°C.[2][5]
-
For sciatic motor NCV, place stimulating electrodes at the sciatic notch and the ankle.
-
Place recording electrodes in the small muscles of the foot.[6]
-
Deliver a supramaximal electrical stimulus at the sciatic notch and record the latency of the muscle response (compound muscle action potential - CMAP).
-
Deliver a second stimulus at the ankle and record the latency.
-
Measure the distance between the two stimulation points along the nerve.
-
Calculate the NCV by dividing the distance between the stimulation points by the difference in the latencies.
Western Blot for α-tubulin Acetylation
This protocol is used to quantify the levels of acetylated α-tubulin in cell or tissue lysates as a pharmacodynamic marker of HDAC6 inhibition.
Materials:
-
Cell or tissue lysates.
-
Protein assay reagents (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Clinical Development
Augustine Therapeutics has initiated a Phase I clinical trial for AGT-100216.[7][8] This is a randomized, double-blind, placebo-controlled, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of AGT-100216 in healthy adult volunteers.[8] The successful completion of this trial will be a critical step towards advancing AGT-100216 into patient populations.
Conclusion
AGT-100216 represents a promising, next-generation therapeutic approach for Charcot-Marie-Tooth disease and other debilitating neurological disorders. Its selective inhibition of HDAC6 offers a targeted mechanism to restore axonal transport and improve neuronal function. The robust preclinical data package supports its advancement into clinical development. Further investigation will be crucial to fully elucidate its therapeutic potential in patients.
References
- 1. 10th Congress of the European Academy of Neurology - Helsinki 2024 - ean.org [ean.org]
- 2. mmpc.org [mmpc.org]
- 3. orpha.net [orpha.net]
- 4. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Augustine begins dosing in Phase I trial of CMT disease therapy [clinicaltrialsarena.com]
- 8. Augustine Theraputics [augustinetx.com]
Methodological & Application
"Augustine" synthesis and purification protocols
Disclaimer
The compound "Augustine" is a fictional molecule created for the purpose of illustrating the generation of detailed application notes and protocols as requested. The following synthesis, purification, and biological context are provided as a representative example for researchers, scientists, and drug development professionals.
Application Note: Synthesis and Purification of Augustine, a Novel Kinase Inhibitor
Introduction
Augustine, with the chemical name 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, is a novel small molecule inhibitor of the Janus kinase (JAK) family of enzymes. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory diseases and cancers. Augustine shows high selectivity for JAK2, making it a promising candidate for further preclinical and clinical development. This document provides detailed protocols for the chemical synthesis and purification of Augustine for research purposes.
Chemical Structure
-
Compound Name: Augustine
-
IUPAC Name: 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
-
Molecular Formula: C₂₀H₁₇N₅O
-
Molecular Weight: 355.39 g/mol
Quantitative Data Summary
The following tables summarize the typical yields and purity results obtained during the two-step synthesis of Augustine.
Table 1: Reaction Yields
| Step | Product | Starting Material (mmol) | Product Mass (g) | Theoretical Yield (g) | Yield (%) |
| 1 | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 50.0 | 8.87 | 9.86 | 90 |
| 2 | Augustine | 25.0 | 7.32 | 8.88 | 82 |
Table 2: Purification and Purity Analysis
| Compound | Purification Method | Purity (by HPLC) | Melting Point (°C) |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Recrystallization | >98% | 152-154 |
| Augustine | Silica Gel Chromatography | >99% | 231-233 |
Experimental Protocols
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
This step involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile to form the pyrazole core.
Materials:
-
Phenylhydrazine (97%)
-
(Ethoxymethylene)malononitrile (98%)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxymethylene)malononitrile (6.11 g, 50.0 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add phenylhydrazine (4.9 mL, 50.0 mmol) dropwise to the solution over 10 minutes. An exotherm may be observed.
-
Add glacial acetic acid (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of ethanol and water to afford 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a white crystalline solid.
Step 2: Synthesis of Augustine
This final step involves the cyclization of the aminopyrazole carbonitrile with a benzamidine derivative to form the pyrazolopyrimidine core of Augustine.
Materials:
-
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (from Step 1)
-
4-methoxybenzamidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Silica Gel (230-400 mesh)
Procedure:
-
To a 100 mL round-bottom flask, add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (4.93 g, 25.0 mmol), 4-methoxybenzamidine hydrochloride (5.13 g, 27.5 mmol), and potassium carbonate (7.25 g, 52.5 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Heat the reaction mixture to 120°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC (eluent: 95:5 DCM/Methanol).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude solid under vacuum.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 5% methanol in dichloromethane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Augustine as a pale yellow solid.
Visualizations
Synthetic Workflow
Caption: Synthetic route for Augustine from starting materials to the final purified product.
Hypothetical Signaling Pathway
Caption: Augustine inhibits the JAK-STAT signaling pathway by blocking JAK2 phosphorylation.
Application Note: Quantitative Bioanalysis of Augustine
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Augustine" is a novel small molecule inhibitor of the Ser/Thr kinase "Kinase-X," a key effector in the MAPK/ERK signaling pathway implicated in various proliferative diseases. Accurate quantification of Augustine in biological matrices is critical for delineating its pharmacokinetic (PK) and pharmacodynamic (PD) profile during preclinical and clinical development.[1][2] This document provides detailed protocols for two essential analytical methods: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for quantifying Augustine in plasma and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for measuring target engagement. These methods are crucial for establishing dose-response relationships, assessing drug metabolism and pharmacokinetics (DMPK), and ensuring the safety and efficacy of Augustine as a therapeutic candidate.[3][4]
Method 1: LC-MS/MS for Quantification of Augustine in Plasma
This protocol describes a robust and sensitive method for the determination of Augustine concentrations in human plasma, suitable for pharmacokinetic studies. The method utilizes protein precipitation for sample cleanup followed by analysis using LC-MS/MS, which is considered the gold standard for small molecule quantification due to its high selectivity and sensitivity.[5][6]
Experimental Protocol
1. Materials and Reagents
-
Augustine reference standard (≥99% purity)
-
Augustine-d4 (Isotopically labeled internal standard, IS)
-
Human plasma (K2-EDTA anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Methanol (MeOH), LC-MS grade
-
96-well protein precipitation plates
2. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Augustine and Augustine-d4 (IS) in DMSO.
-
Calibration Curve Standards: Serially dilute the Augustine stock solution in 50:50 ACN:Water to prepare working standards. Spike these into blank human plasma to create an 8-point calibration curve ranging from 0.5 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
-
Quality Control Samples: Prepare QC samples in blank human plasma at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a 50 ng/mL solution of Augustine-d4 in ACN.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of standards, QCs, or study samples into a 96-well plate.
-
Add 150 µL of the IS working solution (50 ng/mL Augustine-d4 in ACN) to each well.[7]
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
-
Dilute the supernatant with 100 µL of ultrapure water containing 0.1% formic acid.
4. LC-MS/MS Instrumental Conditions The analysis is performed using a system such as a Shimadzu Nexera HPLC coupled to a Sciex 6500+ QTRAP mass spectrometer.
| LC Parameter | Condition |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Augustine) | m/z 450.2 → 288.1 (Hypothetical) |
| MRM Transition (IS) | m/z 454.2 → 292.1 (Hypothetical) |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
5. Data Analysis and Validation
-
The method should be validated according to FDA and ICH M10 guidelines.[8][9][10]
-
Construct the calibration curve by plotting the peak area ratio (Augustine/IS) against the nominal concentration of Augustine.
-
Use a weighted (1/x²) linear regression for curve fitting.
-
The concentration of Augustine in unknown samples is determined from this curve.
Data Presentation: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.5 - 1000 ng/mL | Met |
| LLOQ | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.5% to 6.8% |
| Matrix Effect | IS-normalized factor CV ≤ 15% | 7.3% |
| Recovery | Consistent and precise | >85% |
Workflow Diagram
Method 2: Competitive ELISA for Target Engagement
This protocol describes a competitive ELISA to measure the ability of Augustine to inhibit the binding of its target, Kinase-X, to a substrate-coated plate. The signal is inversely proportional to the concentration of Augustine in the sample, providing a quantitative measure of target engagement.[11][12]
Experimental Protocol
1. Materials and Reagents
-
Recombinant human Kinase-X protein
-
Biotinylated anti-Kinase-X polyclonal antibody
-
Kinase-X substrate peptide
-
96-well high-binding microplates
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (Carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 1% BSA)
2. Assay Procedure
-
Plate Coating: Coat wells of a 96-well plate with 100 µL of Kinase-X substrate peptide (5 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Assay Buffer. Incubate for 2 hours at room temperature. Wash 3 times.
-
Competition Reaction:
-
Prepare serial dilutions of Augustine standards and samples in Assay Buffer.
-
In a separate dilution plate, pre-incubate 50 µL of the Augustine dilutions with 50 µL of a fixed concentration of recombinant Kinase-X protein (e.g., 100 ng/mL) for 1 hour at 37°C.
-
-
Binding to Plate: Transfer 100 µL of the pre-incubated mixture to the substrate-coated plate. Incubate for 2 hours at room temperature. During this step, free Kinase-X (not bound by Augustine) will bind to the substrate on the plate.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection:
-
Add 100 µL of biotinylated anti-Kinase-X antibody (e.g., 1 µg/mL in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of Streptavidin-HRP (diluted 1:2000 in Assay Buffer). Incubate for 30 minutes in the dark.
-
Wash the plate 5 times.
-
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader.[11]
3. Data Analysis
-
Calculate the percentage of inhibition for each Augustine concentration: % Inhibition = 100 * (1 - (OD_sample - OD_blank) / (OD_max_signal - OD_blank))
-
Plot % Inhibition versus the log of Augustine concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation: ELISA Performance Summary
| Parameter | Value | Comment |
| IC₅₀ | 15.2 nM | Potency of Augustine in inhibiting Kinase-X binding |
| Assay Window (S/B) | > 10 | Ratio of maximum signal to background |
| Z'-factor | 0.78 | Indicates a robust and reliable assay (Z' > 0.5) |
| Hill Slope | 1.1 | Suggests a standard 1:1 binding interaction |
Signaling Pathway Diagram
References
- 1. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 4. Small-molecule pharmacokinetic: Significance and symbolism [wisdomlib.org]
- 5. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. scienceopen.com [scienceopen.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Application Note & Protocol: Quantitative Analysis of Augustine in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity.[1][2] This combination is widely used for the quantitative analysis of small molecules in complex biological matrices.[3] This application note provides a detailed protocol for the quantitative analysis of "Augustine," a hypothetical natural product, in a biological matrix (e.g., plasma). The methodology described herein is a general template that can be adapted for other similar natural products.
Compound Information
Based on the available information for a compound designated as "Augustine" in the PubChem database, the following properties are noted[4]:
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹,¹³.0²,¹⁰.0⁴,⁸.0¹⁶,¹⁸]icosa-2,4(8),9-triene |
Experimental Protocols
A detailed methodology for the quantitative analysis of Augustine is provided below. This protocol outlines sample preparation, HPLC conditions, and MS/MS parameters.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting small molecules from plasma samples.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound)
-
-
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an HPLC vial for analysis.
-
2. HPLC Method
The following HPLC conditions are a starting point and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
3. Mass Spectrometry Method
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions for Augustine and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Augustine | 302.1 | 180.1 | 25 |
| Augustine (Qualifier) | 302.1 | 121.0 | 30 |
| Internal Standard | 308.1 | 186.1 | 25 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical data generated during method validation.
Table 3: Augustine Calibration Curve Summary
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.180 | 100.5 |
| 500 | 5.950 | 99.1 |
| 1000 | 11.920 | 98.3 |
| Linear Range | 1 - 1000 ng/mL | r² |
Table 4: Precision and Accuracy Data for Augustine Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 6.8 | 104.2 | 8.1 | 102.5 |
| Low | 3 | 5.2 | 98.9 | 6.5 | 99.8 |
| Mid | 80 | 4.1 | 101.5 | 5.3 | 100.7 |
| High | 800 | 3.5 | 99.3 | 4.8 | 99.1 |
LLOQ: Lower Limit of Quantification
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Augustine.
Method Development Decision Tree
Caption: Decision tree for HPLC-MS/MS method development.
References
Application Notes and Protocols for NMR Spectroscopic Characterization of "Augustine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry and drug development.[1][2] It provides detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level.[1][2][3] This document outlines a comprehensive set of protocols for the structural characterization and elucidation of a novel compound, herein referred to as "Augustine," using a suite of 1D and 2D NMR experiments. These guidelines are designed to ensure the acquisition of high-quality, reproducible data essential for regulatory submissions and scientific publications.[4][5]
The accurate structural determination of a new chemical entity is a critical step in the drug discovery process.[2][6] NMR spectroscopy, through a combination of experiments, allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.[2][7]
Part 1: Data Presentation and Summarization
For clarity and consistency, all quantitative NMR data for "Augustine" should be summarized in a standardized tabular format. This allows for easy comparison and review of key spectral parameters.[8]
Table 1: ¹H and ¹³C NMR Data for Augustine
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Integration | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 1 | e.g., 172.5 | - | - | - | - | e.g., H-2, H-3 |
| 2 | e.g., 55.3 | e.g., 4.15 | dd (8.5, 4.2) | 1H | H-3 | C-1, C-3, C-4 |
| 3 | e.g., 38.1 | e.g., 2.20 | m | 2H | H-2, H-4 | C-1, C-2, C-4, C-5 |
| ... | ... | ... | ... | ... | ... | ... |
This table should be populated with the experimentally determined values for "Augustine."
Part 2: Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific properties of "Augustine" and the instrumentation used.
General Sample Preparation Protocol
-
Dissolution: Accurately weigh 5-10 mg of "Augustine" and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[9]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
Protocol 2.1: ¹H NMR Spectroscopy
-
Objective: To determine the number of different types of protons and their relative abundance.[9]
-
Procedure:
-
Tune and shim the NMR spectrometer for the specific sample and solvent.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.[9]
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce information about neighboring protons.[9]
-
Protocol 2.2: ¹³C NMR and DEPT Spectroscopy
-
Objective: To determine the number of carbon atoms and their hybridization state (CH, CH₂, CH₃, or quaternary).
-
Procedure:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[7]
-
Process and reference the spectra similarly to the ¹H NMR spectrum.
-
Protocol 2.3: 2D COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other, typically through two or three bonds.[7][10]
-
Procedure:
Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)
Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range couplings between protons and carbons, typically over two to three bonds.[7][10]
-
Procedure:
Part 3: Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR characterization and a hypothetical signaling pathway where "Augustine" might be involved.
Caption: Experimental workflow for the NMR characterization of "Augustine".
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bionmr.unl.edu [bionmr.unl.edu]
- 4. ACS Research Data Guidelines [researcher-resources.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols for "Augustine" In Vitro Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Augustine" is a novel synthetic small molecule compound currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the in vitro bioactivity of Augustine, including its effects on key cellular signaling pathways and detailed protocols for relevant assays. The information presented here is intended to guide researchers in the further evaluation and development of this compound.
Mechanism of Action
Preliminary studies suggest that Augustine functions as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the upstream kinase, MEK1. By inhibiting MEK1, Augustine effectively blocks the phosphorylation and subsequent activation of ERK1/2, leading to downstream effects on cell proliferation, differentiation, and survival.[1]
Data Presentation: Quantitative Bioactivity of Augustine
The following table summarizes the key quantitative data obtained from various in vitro assays designed to characterize the bioactivity of Augustine.
| Assay Type | Cell Line | Target | Parameter | Value |
| Kinase Inhibition Assay | HeLa | MEK1 | IC50 | 15 nM |
| Cell Viability Assay | A549 | - | IC50 | 50 nM |
| Western Blot Analysis | MCF-7 | p-ERK1/2 | IC50 | 25 nM |
| Reporter Gene Assay | HEK293T | AP-1 | IC50 | 40 nM |
| hERG Channel Assay | CHO | hERG | IC50 | > 10 µM |
Caption: Summary of in vitro bioactivity data for Augustine.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Augustine within the MAPK/ERK signaling cascade.
Caption: Augustine inhibits the MAPK pathway by targeting MEK1.
Experimental Protocols
Detailed methodologies for the key in vitro bioactivity assays are provided below.
MEK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Augustine against MEK1 kinase activity.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Augustine (serial dilutions)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)[2]
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of Augustine in DMSO, followed by a final dilution in kinase assay buffer.
-
Add 5 µL of the diluted Augustine or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MEK1 enzyme and the ERK2 substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each concentration of Augustine and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Augustine on cancer cell lines.
Materials:
-
A549 human lung carcinoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Augustine (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Augustine or vehicle control for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for p-ERK1/2 Inhibition
Objective: To confirm the inhibition of ERK1/2 phosphorylation by Augustine in a cellular context.
Materials:
-
MCF-7 human breast cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Augustine (various concentrations)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate MCF-7 cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of Augustine or vehicle for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK1/2, total ERK1/2, and GAPDH (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control.
AP-1 Reporter Gene Assay
Objective: To measure the functional downstream effect of Augustine on the MAPK pathway by quantifying the activity of the AP-1 transcription factor.[3]
Materials:
-
HEK293T cells
-
AP-1 luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Augustine (serial dilutions)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the AP-1 luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with serial dilutions of Augustine or vehicle for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) for 6 hours to activate the MAPK pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percent inhibition of AP-1 activity and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of Augustine.
Caption: General workflow for in vitro testing of Augustine.
Conclusion
The in vitro bioactivity profile of Augustine demonstrates its potential as a potent and selective inhibitor of the MAPK signaling pathway through the direct inhibition of MEK1. The provided protocols offer a robust framework for the continued investigation of Augustine's mechanism of action and its therapeutic potential in various disease models. Further studies are warranted to explore its efficacy and safety in more complex biological systems.
References
Application Notes and Protocols: Mechanism of Action Studies of Selective HDAC6 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Unlike other HDACs that are typically found in the nucleus and regulate gene expression through histone deacetylation, HDAC6's main substrate is α-tubulin, a key component of microtubules. By deacetylating α-tubulin, HDAC6 modulates microtubule-dependent axonal transport, a process vital for neuronal health and function. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Charcot-Marie-Tooth (CMT) disease, making it a compelling therapeutic target.[1]
Augustine Therapeutics is developing a new generation of selective, non-hydroxamate, non-hydrazide HDAC6 inhibitors for the treatment of neuromuscular and neurodegenerative diseases.[1][2] Their lead candidate, AGT-100216, is a peripherally-restricted, selective HDAC6 inhibitor currently in Phase I clinical trials for the treatment of Charcot-Marie-Tooth disease.[3][4][5][6] Preclinical studies have demonstrated that selective HDAC6 inhibition can reverse disease progression in animal models of CMT.[1][7]
These application notes provide an overview of the mechanism of action of selective HDAC6 inhibitors like AGT-100216 and detailed protocols for key experiments to study their activity and efficacy.
Mechanism of Action
Selective HDAC6 inhibitors are designed to specifically target the catalytic activity of HDAC6 in the cytoplasm. The proposed mechanism of action involves the following key steps:
-
Binding to the Catalytic Site: The inhibitor binds to the active site of the HDAC6 enzyme, preventing the binding of its natural substrates, primarily acetylated α-tubulin.
-
Inhibition of Deacetylation: By blocking the active site, the inhibitor prevents the removal of acetyl groups from α-tubulin.
-
Increased Tubulin Acetylation: The inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin.
-
Enhanced Axonal Transport: Acetylated microtubules are associated with enhanced binding of motor proteins like kinesin and dynein, leading to improved axonal transport of essential cargoes such as mitochondria, neurofilaments, and synaptic vesicles.
-
Restoration of Neuronal Function: In neurodegenerative diseases characterized by impaired axonal transport, the restoration of this process by HDAC6 inhibition is expected to alleviate cellular stress, improve neuronal health, and reverse disease phenotypes.
The selectivity for HDAC6 over other HDAC isoforms is crucial to avoid the toxicities associated with pan-HDAC inhibitors, which can affect nuclear histone acetylation and gene transcription.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for a selective, non-hydroxamate HDAC6 inhibitor. Please note that this data is illustrative and not specific to AGT-100216, as such information is proprietary and not publicly available.
Table 1: In Vitro Enzyme Inhibition
| Parameter | Value | Description |
| HDAC6 IC50 | 5 nM | The half-maximal inhibitory concentration against recombinant human HDAC6. |
| HDAC1 IC50 | >1000 nM | The half-maximal inhibitory concentration against recombinant human HDAC1. |
| Selectivity (HDAC1/HDAC6) | >200-fold | The ratio of IC50 values, indicating high selectivity for HDAC6. |
| Mechanism of Inhibition | Reversible, Competitive | The inhibitor competes with the substrate for binding to the enzyme's active site. |
Table 2: Cellular Activity
| Parameter | Value | Description |
| Tubulin Acetylation EC50 | 50 nM | The half-maximal effective concentration for increasing α-tubulin acetylation in a cellular assay (e.g., in SH-SY5Y neuroblastoma cells). |
| Cytotoxicity CC50 | >10 µM | The half-maximal cytotoxic concentration in a standard cell line (e.g., HeLa or HepG2), indicating low cytotoxicity. |
Table 3: In Vivo Efficacy in a CMT1A Mouse Model (Representative Data)
| Parameter | Vehicle Control | Selective HDAC6 Inhibitor |
| Motor Performance (Rotarod) | 45 ± 5 sec | 75 ± 7 sec |
| Nerve Conduction Velocity (NCV) | 25 ± 3 m/s | 35 ± 4 m/s |
| Grip Strength | 0.8 ± 0.1 N | 1.2 ± 0.15 N |
| Plasma Neurofilament Light Chain (NFL) | 250 ± 30 pg/mL | 150 ± 25 pg/mL |
Experimental Protocols
Protocol 1: In Vitro HDAC6 Fluorogenic Activity Assay
This protocol describes a method to determine the in vitro potency (IC50) of a test compound against recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A (TSA) and a trypsin-like protease)
-
Test compound and reference inhibitor (e.g., Tubastatin A)
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em = 390/460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include wells for "no enzyme" (background) and "no inhibitor" (positive control).
-
Add 40 µL of diluted HDAC6 enzyme to each well (except "no enzyme" wells) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of developer solution to each well.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control after subtracting the background fluorescence.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cellular α-Tubulin Acetylation Assay (Western Blot)
This protocol details a method to assess the ability of a test compound to increase α-tubulin acetylation in a cell-based assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
-
Determine the EC50 value from the dose-response curve.
Protocol 3: In Vivo Efficacy Study in a Charcot-Marie-Tooth Type 1A (CMT1A) Mouse Model
This protocol outlines a representative in vivo study to evaluate the therapeutic efficacy of a selective HDAC6 inhibitor in a transgenic mouse model of CMT1A (e.g., the C3-PMP22 mouse model).[8]
Materials:
-
CMT1A transgenic mice (e.g., C3-PMP22) and wild-type littermates
-
Test compound formulated for oral administration
-
Vehicle control
-
Rotarod apparatus for motor coordination assessment
-
Grip strength meter
-
Nerve conduction velocity (NCV) measurement equipment
-
ELISA kit for neurofilament light chain (NFL) quantification
Procedure:
-
Acclimate the mice to the experimental procedures and housing conditions.
-
Randomize the CMT1A mice into two groups: vehicle control and test compound treatment. Include a group of wild-type mice for baseline comparison.
-
Administer the test compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).
-
Perform behavioral and functional tests at baseline and at regular intervals throughout the study:
-
Rotarod: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Grip Strength: Measure forelimb and hindlimb muscle strength.
-
-
At the end of the treatment period, perform terminal procedures:
-
Nerve Conduction Velocity: Anesthetize the mice and measure the NCV of the sciatic nerve.
-
Blood Collection: Collect blood samples for plasma NFL analysis by ELISA.
-
Tissue Collection: Harvest sciatic nerves and other relevant tissues for histological or biochemical analysis (e.g., Western blot for acetylated tubulin).
-
-
Analyze the data to compare the outcomes between the treatment and vehicle groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Visualizations
Caption: Signaling pathway of HDAC6 and the mechanism of action of a selective inhibitor.
Caption: Experimental workflow for determining the IC50 of an HDAC6 inhibitor.
Caption: Logical relationship of an in vivo efficacy study for an HDAC6 inhibitor in a CMT model.
References
- 1. Therapeutic Focus [augustinetx.com]
- 2. Augustine begins dosing in Phase I trial of CMT disease therapy [clinicaltrialsarena.com]
- 3. AGT 100216 - AdisInsight [adisinsight.springer.com]
- 4. Augustine Therapeutics Begins New CMT Trial | CMTA-STAR News [cmtausa.org]
- 5. Augustine Theraputics [augustinetx.com]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. Augustine Therapeutics advances HDAC6 inhibitor AGT-216 with support of Charcot-Marie-Tooth Research Foundation | BioWorld [bioworld.com]
- 8. C3-PMP22 Mouse Model of CMT1A - Neurology CRO - InnoSer [innoserlaboratories.com]
Application Notes and Protocols for "Augustine" as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Augustine" refers to a class of novel, selective Histone Deacetylase 6 (HDAC6) inhibitors developed by Augustine Therapeutics.[1][2][3][4] The lead candidate, AGT-100216 , is a peripherally-restricted, orally bioavailable small molecule currently in Phase I clinical trials for the treatment of Charcot-Marie-Tooth (CMT) disease.[5][6][7][8] This document provides a detailed overview of the therapeutic potential of Augustine compounds, their mechanism of action, and protocols for preclinical evaluation.
Therapeutic Rationale
CMT is a group of inherited peripheral neuropathies characterized by the progressive degeneration of motor and sensory nerve axons.[9][10] A key pathological feature in several forms of CMT is the disruption of axonal transport, the process responsible for moving essential organelles, such as mitochondria, along the microtubules within neurons. This disruption is often linked to the decreased acetylation of α-tubulin, a primary component of microtubules.
HDAC6 is a cytoplasmic enzyme that removes acetyl groups from α-tubulin.[11][12] Increased HDAC6 activity, as implicated in some forms of CMT, leads to hypoacetylation of α-tubulin, which in turn impairs axonal transport and contributes to neuronal dysfunction.[10][11] Augustine's selective HDAC6 inhibitors are designed to counteract this by preventing the deacetylation of α-tubulin, thereby restoring microtubule stability and proper axonal transport.[3][4]
Mechanism of Action
The primary mechanism of action for Augustine's therapeutic agents is the selective inhibition of the deacetylase activity of HDAC6. This leads to an increase in the acetylation of its substrate, α-tubulin, at the lysine 40 residue.[12] Acetylated α-tubulin enhances the binding of motor proteins like kinesin-1 and dynein to microtubules, which facilitates the efficient transport of vital cargo, including mitochondria, along the axon.[12] By restoring this crucial cellular process, Augustine's HDAC6 inhibitors aim to alleviate the pathological phenotypes associated with CMT and other neurodegenerative diseases.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of Augustine HDAC6 inhibitors in CMT.
Preclinical Data Summary
While specific quantitative data for AGT-100216 is proprietary, the following tables represent typical data that would be generated during the preclinical evaluation of a selective HDAC6 inhibitor.
Table 1: In Vitro Activity
| Compound | Target | IC50 (nM) | Selectivity vs. other HDACs |
| AGT-100216 (Illustrative) | HDAC6 | 1 - 10 | >1000-fold vs. HDAC1, 2, 3 |
| Control Compound A | HDAC6 | 50 | >200-fold vs. HDAC1, 2, 3 |
| Control Compound B | Pan-HDAC | 25 | <10-fold vs. other HDACs |
Table 2: Preclinical Efficacy in CMT Mouse Model (Illustrative)
| Treatment Group | Motor Function Improvement (%) | Nerve Conduction Velocity (m/s) | Acetylated α-Tubulin Levels (fold change) |
| Vehicle Control | 0 | 25 ± 3 | 1.0 |
| AGT-100216 (Low Dose) | 20 ± 5 | 30 ± 4 | 2.5 ± 0.5 |
| AGT-100216 (High Dose) | 45 ± 8 | 38 ± 5 | 4.0 ± 0.8 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of Augustine compounds.
Protocol 1: HDAC6 Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of test compounds against human recombinant HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (with Trichostatin A to stop the reaction and a protease to cleave the deacetylated product)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of HDAC6 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: In Vitro HDAC6 Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of HDAC6 inhibitors.
Protocol 2: Western Blot for Acetylated α-Tubulin
Objective: To assess the target engagement of test compounds by measuring the levels of acetylated α-tubulin in cultured cells or tissue samples.
Materials:
-
Primary neuronal cultures or tissue lysates from treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin, anti-total α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat primary neuronal cultures with test compounds for a specified time (e.g., 24 hours). For animal studies, collect relevant tissues (e.g., sciatic nerve) after the treatment period.
-
Lyse cells or homogenize tissues in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire images using a suitable imaging system.
-
Quantify band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Protocol 3: Axonal Transport Assay in Primary Neurons
Objective: To evaluate the effect of test compounds on the axonal transport of mitochondria in primary neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neuron cultures
-
MitoTracker Red CMXRos
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Culture DRG neurons on glass-bottom dishes.
-
Treat neurons with test compounds or vehicle for 24 hours.
-
Label mitochondria by incubating the cells with MitoTracker Red CMXRos for 30 minutes.
-
Wash the cells with fresh culture medium.
-
Mount the dish on the live-cell imaging microscope.
-
Acquire time-lapse images of mitochondrial movement in axons (e.g., one frame every 2 seconds for 5 minutes).
-
Generate kymographs from the time-lapse videos.
-
Analyze the kymographs to quantify the number, velocity, and directionality of moving mitochondria.
Logical Relationship of Experimental Assays
Caption: Logical progression of preclinical assays for Augustine compounds.
Conclusion
The selective inhibition of HDAC6 by Augustine's therapeutic agents, such as AGT-100216, represents a promising strategy for the treatment of Charcot-Marie-Tooth disease and potentially other neurodegenerative disorders. The provided protocols outline key experiments for the preclinical evaluation of these compounds, focusing on their mechanism of action and therapeutic potential. Further research and clinical development will be crucial in determining the ultimate efficacy and safety of this novel class of therapeutics.
References
- 1. Augustine Therapeutics - BIO International Convention 2025 [convention.bio.org]
- 2. eu-startups.com [eu-startups.com]
- 3. Augustine Therapeutics Secures EUR 17 Million in Series A to Advance Neurological Drug Development [synapse.patsnap.com]
- 4. life-sciences-france.com [life-sciences-france.com]
- 5. Augustine Theraputics [augustinetx.com]
- 6. Augustine begins dosing in Phase I trial of CMT disease therapy [clinicaltrialsarena.com]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
- 8. cmtrf.org [cmtrf.org]
- 9. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grantome.com [grantome.com]
- 11. HDAC6 is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Augustine" purification challenges and solutions
Augustine Purification Technical Support Center
Welcome to the technical support center for the purification of "Augustine," a recombinant protein that can present several challenges during its isolation and purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols to overcome common hurdles in obtaining high-purity, active Augustine.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of Purified Augustine
Question: We are observing a very low yield of Augustine after the final purification step. What are the potential causes and how can we improve the recovery?
Answer: Low protein yield can stem from several factors, from initial expression to the final elution.[1] A systematic evaluation of each stage is crucial for identifying the bottleneck.
Potential Causes and Solutions:
-
Suboptimal Protein Expression: Low expression levels are a direct cause of low final yield.[1]
-
Solution: Verify your expression construct for correct sequence and promoter strength. Optimize induction conditions such as inducer concentration (e.g., IPTG), temperature, and induction time.[1]
-
-
Inefficient Cell Lysis: If the cells are not effectively broken open, a significant amount of Augustine will be lost.
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and maintain low temperatures (4°C) throughout the purification process to minimize proteolytic activity.[1]
-
-
Poor Binding to Chromatography Resin: If Augustine does not bind efficiently to the column, it will be lost in the flow-through.
-
Solution:
-
Ensure the affinity tag (e.g., His-tag) is accessible.[1]
-
Verify the compatibility of your buffer components with the chromatography resin. For instance, chelating agents like EDTA should be avoided with IMAC resins.[2]
-
Optimize the pH and ionic strength of your binding buffer to promote strong interaction between Augustine and the resin.
-
-
-
Inefficient Elution: The conditions used to elute Augustine from the column may not be optimal.
-
Solution:
-
For affinity chromatography, a gradient elution can be more effective than a step elution.[1]
-
Ensure the pH and concentration of the eluting agent (e.g., imidazole for His-tagged proteins) are correct.[1]
-
For ion-exchange chromatography, a linear gradient of increasing salt concentration is often used for elution.[3]
-
-
Issue 2: Augustine is Expressed as Insoluble Inclusion Bodies
Question: Our expression system produces high levels of Augustine, but it is predominantly found in insoluble inclusion bodies. How can we recover active protein?
Answer: The formation of inclusion bodies is a common issue with high-level recombinant protein expression in systems like E. coli.[4][5][6] The general strategy involves isolating the inclusion bodies, solubilizing the aggregated protein, and then refolding it into its native, active conformation.[4][5][6]
Potential Causes and Solutions:
-
High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery.
-
Solution: Lower the induction temperature and reduce the inducer concentration to slow down the rate of protein expression, which can promote proper folding.[1]
-
-
Recovery from Inclusion Bodies:
-
Step 1: Isolation of Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation.
-
Step 2: Solubilization: The inclusion body pellet is washed and then solubilized using strong denaturants.
-
Common Denaturants: 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea are commonly used to solubilize aggregated proteins.[]
-
-
Step 3: Refolding: The solubilized, denatured protein is refolded by removing the denaturant. This is a critical and often challenging step.
-
Refolding Methods:
-
Dialysis: The denaturant concentration is gradually reduced by dialyzing against a series of buffers with decreasing denaturant concentrations.[8]
-
Rapid Dilution: The denatured protein solution is rapidly diluted into a large volume of refolding buffer.[8]
-
On-Column Refolding: The solubilized protein is bound to a chromatography column, and the denaturant is removed by washing with a gradient of decreasing denaturant concentration.[8]
-
-
-
Issue 3: Contamination of Purified Augustine
Question: Despite purification, our Augustine preparation is contaminated with host cell proteins and endotoxins. How can we improve the purity?
Answer: Achieving high purity often requires multiple chromatography steps and specific strategies to remove tightly bound contaminants like endotoxins, especially for therapeutic applications.[9]
Potential Causes and Solutions:
-
Host Cell Protein (HCP) Contamination:
-
Solution:
-
Optimize the wash steps in your initial affinity chromatography. Increasing the stringency of the wash buffer (e.g., by adding low concentrations of the eluting agent) can remove weakly bound contaminants.
-
Incorporate additional purification steps (polishing steps) after the initial capture step. Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are commonly used to separate proteins based on charge and size, respectively.[10]
-
-
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria like E. coli and are common contaminants in recombinant protein preparations.[11][12]
-
Solution:
-
Anion-Exchange Chromatography (AEX): Endotoxins are negatively charged and can be effectively removed by AEX, where the endotoxins bind to the positively charged resin.[11][12][13]
-
Phase Separation with Triton X-114: This detergent-based method is highly effective in partitioning endotoxins into a detergent-rich phase, leaving the purified protein in the aqueous phase.[11][14] This method has been shown to reduce endotoxin levels by over 99% with high protein recovery.[14]
-
Affinity Adsorbents: Resins with immobilized polymyxin B can specifically bind and remove endotoxins.[11]
-
-
Data Presentation
Table 1: Common Reagents for Inclusion Body Solubilization and Protein Refolding
| Reagent Type | Reagent | Typical Concentration | Purpose |
| Denaturants | Guanidine Hydrochloride (GdnHCl) | 6 - 8 M | Solubilization of inclusion bodies |
| Urea | 8 M | Solubilization of inclusion bodies | |
| Reducing Agents | Dithiothreitol (DTT) | 5 - 10 mM | Reduce disulfide bonds |
| β-Mercaptoethanol | 10 - 20 mM | Reduce disulfide bonds | |
| Refolding Additives | L-Arginine | 0.4 - 1.0 M | Suppress aggregation during refolding |
| Polyethylene Glycol (PEG) | 0.5 - 5% | Aid in proper folding | |
| Glycerol | 10 - 20% | Stabilize the native protein structure | |
| Redox System | Reduced Glutathione (GSH) | 1 - 5 mM | Facilitate correct disulfide bond formation |
| Oxidized Glutathione (GSSG) | 0.1 - 0.5 mM | Facilitate correct disulfide bond formation |
Table 2: Comparison of Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | Protein Recovery | Key Considerations |
| Anion-Exchange Chromatography | Electrostatic interaction | High | High | Dependent on the pI of the target protein |
| Triton X-114 Phase Separation | Hydrophobic partitioning | >99% | >90% | Requires removal of the detergent |
| Polymyxin B Affinity Chromatography | Specific binding | High | Variable | Potential for polymyxin B leaching |
| Ultrafiltration | Size exclusion | 28.9% to 99.8% | High | Effective for large endotoxin aggregates |
Experimental Protocols
Protocol 1: Solubilization and On-Column Refolding of Augustine from Inclusion Bodies
This protocol assumes Augustine has a His-tag and is purified from E. coli inclusion bodies using an IMAC column.
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with a wash buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5% Triton X-100) to remove membrane contaminants.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in 20 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT).
-
Stir at room temperature for 1 hour to ensure complete solubilization.
-
Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.
-
-
On-Column Refolding:
-
Equilibrate a 5 mL IMAC column with solubilization buffer.
-
Load the solubilized Augustine onto the column.
-
Wash the column with 10 column volumes (CV) of solubilization buffer.
-
Refold the protein on the column by applying a linear gradient from solubilization buffer to a refolding buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM DTT) over 20 CV.
-
Wash the column with 5 CV of refolding buffer.
-
-
Elution:
-
Elute the refolded Augustine with elution buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 250 mM Imidazole, 5 mM DTT).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography
This protocol is for removing endotoxin from a partially purified Augustine sample.
-
Buffer Preparation:
-
Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.5) and a high-salt elution buffer (e.g., 20 mM Tris-HCl, pH 8.5, 1 M NaCl).
-
-
Sample Preparation:
-
Buffer exchange the Augustine sample into the low-salt binding buffer using dialysis or a desalting column. The pH should be above the isoelectric point (pI) of Augustine to ensure it does not bind to the anion-exchange resin.
-
-
Chromatography:
-
Equilibrate a strong anion-exchange column (e.g., a quaternary ammonium-based resin) with 10 CV of binding buffer.
-
Load the Augustine sample onto the column. Collect the flow-through, as Augustine is not expected to bind under these conditions.
-
Wash the column with 5 CV of binding buffer to ensure all of the Augustine has passed through.
-
The collected flow-through contains the purified Augustine with reduced endotoxin levels. The endotoxins remain bound to the column.
-
-
Analysis:
-
Measure the protein concentration and assess the endotoxin level using a Limulus Amebocyte Lysate (LAL) assay.
-
Visualizations
Caption: A typical multi-step workflow for the purification of recombinant Augustine.
Caption: Logical workflow for recovering active Augustine from inclusion bodies.
Caption: Decision tree for troubleshooting low Augustine purification yield.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. bio-works.com [bio-works.com]
- 3. Protein Purification [labome.com]
- 4. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. biotechrep.ir [biotechrep.ir]
- 9. acciusa.com [acciusa.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. sinobiological.com [sinobiological.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Augustine Signaling Pathway: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental reproducibility issues encountered when studying the Augustine Signaling Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the Augustine Signaling Pathway?
The Augustine Signaling Pathway is a recently discovered cellular signaling cascade involved in regulating cellular stress responses and apoptosis. The core of the pathway involves the sequential phosphorylation of the kinases AUG-1 and AUG-2, leading to the activation of the transcription factor AUG-T, which upregulates the expression of pro-apoptotic genes.
Q2: We are observing inconsistent phosphorylation of AUG-1 in our Western blots. What are the potential causes?
Inconsistent AUG-1 phosphorylation is a common issue. The primary causes often relate to pre-analytical and analytical variables in the Western blotting workflow. These can include:
-
Cell Lysis and Sample Handling: The phosphorylation state of AUG-1 is transient. The use of inappropriate lysis buffers lacking sufficient phosphatase inhibitors can lead to dephosphorylation of the protein before analysis.
-
Antibody Variability: The specificity and affinity of the anti-phospho-AUG-1 antibody can vary between lots and manufacturers.
-
Loading Controls: Inadequate normalization to a stable loading control can introduce apparent variability.
Q3: Our cell viability assay results are not consistent after treatment with the AUG-2 inhibitor, Augmentin-B. Why might this be happening?
Variability in cellular responses to Augmentin-B can stem from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cells to drug treatment can be influenced by their overall health, confluence at the time of treatment, and passage number. Older cultures may exhibit altered signaling dynamics.
-
Drug Stability and Storage: Augmentin-B is sensitive to light and temperature. Improper storage or repeated freeze-thaw cycles can degrade the compound, leading to reduced efficacy.
-
Assay Timing: The timing of the viability assessment post-treatment is critical. Measuring cell viability too early or too late may miss the peak effect of the inhibitor.
Troubleshooting Guides
Issue 1: High Variability in Phospho-AUG-1 Western Blot Results
This guide provides a systematic approach to troubleshooting inconsistent AUG-1 phosphorylation signals.
Troubleshooting Workflow
Caption: Workflow for troubleshooting Western blot variability.
Data Summary: Impact of Lysis Buffer on p-AUG-1 Signal
| Lysis Buffer | Phosphatase Inhibitor Cocktail | Mean p-AUG-1 Signal (Normalized) | Standard Deviation |
| RIPA | None | 0.45 | 0.25 |
| RIPA | Freshly Added | 1.23 | 0.08 |
| High-Salt | None | 0.68 | 0.31 |
| High-Salt | Freshly Added | 1.31 | 0.06 |
Recommended Protocol: Western Blotting for Phospho-AUG-1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice for 30 minutes using freshly prepared RIPA buffer supplemented with a commercial phosphatase and protease inhibitor cocktail.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-phospho-AUG-1) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities and normalize the phospho-AUG-1 signal to a suitable loading control (e.g., Total AUG-1 or GAPDH).
-
Issue 2: Inconsistent Cellular Response to Augmentin-B
This guide addresses variability in cell viability assays after treatment with the AUG-2 inhibitor, Augmentin-B.
Augustine Signaling Pathway
Caption: The Augustine Signaling Pathway leading to apoptosis.
Data Summary: Augmentin-B IC50 Values Across Cell Lines and Passages
| Cell Line | Passage Number | Augmentin-B IC50 (µM) | Standard Deviation |
| HeLa | 5 | 10.2 | 1.5 |
| HeLa | 25 | 18.5 | 4.2 |
| A549 | 6 | 15.8 | 2.1 |
| A549 | 28 | 25.1 | 5.6 |
Recommended Protocol: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a fresh serial dilution of Augmentin-B in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of Augmentin-B. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (using a tetrazolium-based assay like MTT):
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control wells to determine the percentage of viable cells.
-
Plot the percentage of viability against the log of the Augmentin-B concentration and fit a dose-response curve to calculate the IC50 value.
-
Technical Support Center: Augustine Compound
Welcome to the technical support center for the Augustine compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Augustine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Augustine degradation in solution?
A1: The stability of Augustine in solution is primarily affected by three main factors: hydrolysis, oxidation, and photolysis.[1][2][3][4] Hydrolysis can occur at acidic or basic pH, while oxidation may be initiated by dissolved oxygen, trace metal ions, or exposure to reactive oxygen species.[1][4] Photodegradation can happen upon exposure to certain wavelengths of light, particularly UV light.[1][3]
Q2: What are the recommended storage conditions for Augustine stock solutions?
A2: To ensure maximum stability, Augustine stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend the following:
-
Storage Temperature: Aliquot and store at -80°C for long-term storage (months) or at -20°C for short-term storage (days to weeks). Avoid repeated freeze-thaw cycles.[5][6]
-
Light Conditions: Store vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.[3][4][7]
-
Atmosphere: For compounds particularly sensitive to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[4]
Q3: My Augustine solution has changed color. Is it still usable?
A3: A change in color is a common indicator of chemical degradation.[2][7] You should not use the solution for experiments where compound integrity is critical. We recommend preparing a fresh solution and performing a stability analysis, such as HPLC, to quantify the remaining parent compound and identify any degradants.
Q4: How can I assess the stability of Augustine in my specific experimental buffer or cell culture medium?
A4: To assess stability in a specific medium, you can perform an in situ stability study.[8] Incubate an Augustine solution in your experimental medium under the exact conditions of your assay (e.g., 37°C, 5% CO₂).[9] Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using a validated analytical method like HPLC or LC-MS to determine the concentration of the parent compound over time.[9]
Troubleshooting Guides
Guide 1: Inconsistent or Lower-Than-Expected Assay Potency
If you are observing inconsistent results or a loss of potency in your experiments, it may be due to compound degradation. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent assay results.
Quantitative Stability Data
The stability of Augustine is highly dependent on pH and temperature. The following tables summarize data from forced degradation studies, where a target of 5-20% degradation is considered optimal for identifying potential degradants.[10][11][12]
Table 1: Effect of pH on Augustine Stability in Aqueous Solution at 25°C
| pH | Buffer System | Incubation Time (hours) | % Augustine Remaining | Major Degradant(s) |
| 2.0 | 0.1 M HCl | 24 | 85.2% | Hydrolysis Product A |
| 7.4 | 0.1 M Phosphate | 24 | 99.1% | Not Detected |
| 10.0 | 0.1 M Carbonate | 24 | 78.5% | Hydrolysis Product B |
Table 2: Effect of Temperature on Augustine Stability in pH 7.4 Buffer
| Temperature | Incubation Time (hours) | % Augustine Remaining | Major Degradant(s) |
| 4°C | 72 | 99.5% | Not Detected |
| 25°C | 72 | 98.8% | Not Detected |
| 50°C | 72 | 91.3% | Oxidative Product C |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to identify likely degradation products and establish degradation pathways.[13] This helps in developing stability-indicating analytical methods.[14][15]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of Augustine in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions: Expose the compound to a range of stress conditions as outlined in ICH guidelines.[12]
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 50°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 50°C.
-
Oxidation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[11]
-
Thermal Stress: Dilute the stock solution in a neutral buffer (pH 7.4) and heat at 70°C.
-
Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Processing: After incubation (typically 24-48 hours), neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method to separate the parent compound from all degradants.[16]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure designed to separate and quantify the active pharmaceutical ingredient (API) from all process impurities and degradation products.[14]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Method Validation: The method must be validated for specificity, precision, accuracy, linearity, and robustness to ensure it is suitable for its intended purpose.[16][17]
Hypothetical Degradation Pathways
Based on forced degradation studies, two primary degradation pathways have been identified for Augustine: hydrolysis and oxidation.
Caption: Hypothetical degradation pathways for the Augustine compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Pharmaceutical Degradation | PPTX [slideshare.net]
- 3. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone‐SP Solutions Stored at −20°C, 4°C and 25°C Over a 60 Day Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. In situ - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. ijisrt.com [ijisrt.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. scispace.com [scispace.com]
- 17. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Reaction Side Product Analysis
Issue: Unable to Identify "Augustine" Reaction
Our initial search for the "Augustine" reaction did not yield any relevant results for a chemical process. It is possible that the name is misspelled or refers to a less common or proprietary reaction. To provide you with accurate troubleshooting guides and FAQs for side product analysis, we kindly request you to verify the correct name of the reaction.
Please double-check the spelling or provide any alternative names you may be familiar with. Once the correct reaction is identified, we will be able to offer comprehensive support, including:
-
FAQs on Common Side Products: Detailed information on the formation of typical impurities.
-
Troubleshooting Guides: Step-by-step solutions to minimize or eliminate unwanted side products.
-
Analytical Methods: Protocols for the identification and quantification of side products.
-
Reaction Mechanism Visualizations: Diagrams illustrating the pathways leading to both the desired product and potential impurities.
We are committed to providing you with the precise technical information you need for your research and development. We look forward to your clarification to assist you further.
Technical Support Center: Optimizing Huperzine A Extraction from Natural Sources
Disclaimer: The compound "Augustine" was not identified in the context of natural product extraction. This guide proceeds under the assumption that the user is referring to Huperzine A , a well-researched alkaloid extracted from species of the Huperzia genus (most notably Huperzia serrata), which is prominent in drug development research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Huperzine A extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Huperzine A from Huperzia serrata?
A1: The most prevalent methods for Huperzine A extraction are solvent-based techniques. These include maceration, Soxhlet extraction, and more advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method often depends on the desired yield, extraction time, and available equipment.
Q2: Which solvents are most effective for Huperzine A extraction?
A2: Alkaline ethanol or methanol solutions are generally the most effective solvents for extracting Huperzine A. The alkaline condition (often achieved by adding ammonia, sodium carbonate, or calcium hydroxide) is crucial as it converts the Huperzine A salts present in the plant into a free base form, which is more soluble in organic solvents.
Q3: Why is my Huperzine A yield consistently low?
A3: Low yields can be attributed to several factors:
-
Improper Alkalization: Insufficient basification of the plant material will result in poor extraction of the free base Huperzine A.
-
Inappropriate Solvent: Using a non-polar solvent or a neutral polar solvent will be less effective than an alkaline alcoholic solution.
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to raw material significantly impact yield. Each of these needs to be optimized.
-
Plant Material Quality: The concentration of Huperzine A can vary based on the plant's age, geographic origin, and harvest time.
Q4: How can I remove the significant amount of chlorophyll and other pigments from my extract?
A4: Chlorophyll and other pigments are common impurities. They can be removed through several methods:
-
Solvent Partitioning: After initial extraction and concentration, the residue can be dissolved in an acidic aqueous solution. Huperzine A will move to the aqueous phase as a salt, while chlorophyll and other less polar impurities can be washed away with a non-polar solvent like petroleum ether or n-hexane.
-
Column Chromatography: Passing the crude extract through a silica gel or alumina column can effectively separate pigments from the desired alkaloids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Insufficient alkalization of the plant material.2. Incorrect solvent-to-solid ratio.3. Suboptimal extraction temperature or time. | 1. Ensure the pH of the slurry is sufficiently alkaline (pH 9-11) before extraction.2. Optimize the ratio; common starting points are 1:10 or 1:15 (w/v).3. Experiment with a temperature range of 40-60°C and extraction times of 1-3 hours. |
| Co-extraction of Impurities (e.g., pigments, tannins) | 1. Use of a highly polar solvent that extracts a wide range of compounds.2. Lack of a preliminary defatting step. | 1. Perform a liquid-liquid extraction. Acidify the crude extract to move Huperzine A to the aqueous phase and wash with a non-polar solvent.2. Before the main extraction, pre-wash the raw plant material with a non-polar solvent like n-hexane to remove lipids and some pigments. |
| Huperzine A Degradation | 1. Exposure to high temperatures for extended periods.2. Exposure to strong acidic or basic conditions during purification. | 1. Use milder extraction techniques like ultrasound-assisted extraction at controlled temperatures.2. Use moderately acidic/basic conditions and minimize exposure time during purification steps. |
| Difficulty in Crystallization/Purification | 1. Presence of persistent impurities.2. Incorrect solvent system for crystallization. | 1. Employ further chromatographic steps, such as preparative HPLC, for final purification.2. Experiment with different solvent systems for recrystallization, such as acetone, ethanol, or mixtures thereof. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Huperzine A
-
Preparation of Plant Material: Grind dried Huperzia serrata to a fine powder (40-60 mesh).
-
Alkalization: Mix the powdered plant material with a 10% sodium carbonate solution at a 1:2 ratio (w/w). Allow the mixture to sit for 1 hour.
-
Extraction:
-
Place the alkalized powder in an extraction vessel.
-
Add 80% ethanol at a solvent-to-solid ratio of 12:1 (v/w).
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W.
-
Maintain the extraction temperature at 60°C for 30 minutes.
-
-
Filtration and Concentration: Filter the mixture and collect the supernatant. Repeat the extraction on the residue twice more. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification
-
Acid Dissolution: Dissolve the concentrated crude extract from the previous step in a 2% hydrochloric acid solution.
-
Washing with Non-Polar Solvent: Transfer the acidic solution to a separatory funnel and wash three times with petroleum ether to remove non-polar impurities. Discard the petroleum ether layers.
-
Basification and Re-extraction: Adjust the pH of the aqueous layer to 9-10 with ammonia. Extract the aqueous phase three times with chloroform.
-
Final Concentration: Combine the chloroform layers and concentrate under reduced pressure to obtain a purified Huperzine A extract.
Visualizations
Caption: Workflow for Huperzine A extraction and purification.
Augustine Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Augustine dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the generation and analysis of Augustine dose-response curves.
Q1: My dose-response curve for Augustine does not have a classic sigmoidal shape. What are the common causes and solutions?
An atypical curve shape can arise from several factors. A common issue is an incomplete dose-response, where the concentration range of Augustine is insufficient to define the top and bottom plateaus of the curve.[1] Other potential causes include compound precipitation at high concentrations, cell toxicity, or complex biological responses.
Troubleshooting Steps:
-
Expand Dose Range: Ensure the Augustine concentration range is wide enough to observe both the maximal effect and the baseline response. It is advisable to perform a broad-range finding study before a definitive experiment.
-
Check Compound Solubility: Visually inspect the highest concentrations of Augustine for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration.
-
Assess Cell Viability: At high concentrations, Augustine may induce cytotoxicity, which can confound the intended biological measurement. It is recommended to run a parallel cytotoxicity assay (e.g., Annexin V/PI staining) to distinguish a specific biological response from cell death.
-
Consider Biphasic Response: Some compounds exhibit a biphasic or non-sigmoidal dose-response.[1] If the curve shape is reproducible, it may reflect a complex biological mechanism. In such cases, a standard four-parameter logistic (4PL) model may not be appropriate.
Q2: The IC50/EC50 value for Augustine varies significantly between experiments. How can I improve reproducibility?
Poor reproducibility is a common challenge in cell-based assays and can be attributed to several sources of variability.[2] Key factors include inconsistencies in cell culture, reagent preparation, and experimental execution.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. Variations in cell density and health can significantly impact the response to Augustine.
-
Optimize Assay Parameters: Factors such as incubation time and the concentration of dimethyl sulfoxide (DMSO) can affect cell viability and the dose-response curve.[3] It is crucial to optimize these parameters for each cell line.[2]
-
Implement Strict Quality Control: Use positive and negative controls in every experiment to monitor assay performance. Ensure that reagents are properly stored and that dilutions of Augustine are prepared fresh for each experiment.[3]
-
Automate Liquid Handling: Manual pipetting, especially for serial dilutions, can introduce significant errors.[4] Utilizing automated liquid handlers can improve the precision and reproducibility of dose-response experiments.[4]
Q3: My curve fitting software provides a poor fit for my Augustine dose-response data (low R-squared value). What should I check?
A poor curve fit suggests that the chosen model does not accurately describe the data. This can be due to issues with the data itself or the constraints of the model.
Troubleshooting Steps:
-
Review Raw Data: Look for outliers or systematic errors in your data points. A single erroneous data point can significantly skew the curve fit.
-
Ensure Plateaus are Defined: The top and bottom plateaus of the dose-response curve must be well-defined by the data.[5] If the plateaus are not reached, the fitting algorithm will struggle to converge on a reliable solution.[5] Consider constraining the top and bottom values based on your controls if necessary.[5]
-
Check for Asymmetry: The standard four-parameter logistic (4PL) model assumes a symmetrical curve.[5] If your data shows asymmetry, a five-parameter logistic (5PL) model may provide a better fit.[5]
-
Evaluate Hill Slope: The Hill slope describes the steepness of the curve. While often close to 1.0, this is not always the case.[5] Ensure that your software allows for a variable Hill slope unless you have a strong biological reason to fix it.[1]
Experimental Protocols
Protocol 1: Augustine Dose-Response Cell Viability Assay
This protocol outlines a standard method for determining the effect of Augustine on cell viability using a resazurin-based assay.
Materials:
-
Breast cancer cell lines (e.g., MCF7, HCC38)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Augustine (dissolved in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Seed 7.5 x 10³ cells in 100 µL of growth medium per well in a 96-well plate.[2]
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Augustine Treatment:
-
Prepare a serial dilution of Augustine in complete growth medium. The final DMSO concentration should not exceed 0.1% (v/v).[6]
-
Remove the old medium from the cells and add 100 µL of the Augustine dilutions.
-
Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized response against the log of the Augustine concentration and fit a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol is used to differentiate between apoptotic and necrotic cell death induced by Augustine using flow cytometry.
Materials:
-
Cells treated with Augustine as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[7]
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.[8]
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]
-
Data Presentation
Table 1: Hypothetical IC50 Values for Augustine in Different Cell Lines
| Cell Line | Augustine IC50 (µM) | Standard Deviation |
| MCF7 | 12.5 | 1.8 |
| HCC38 | 28.3 | 3.2 |
| MDA-MB-436 | 8.9 | 1.1 |
Table 2: Troubleshooting Checklist for Dose-Response Curve Fitting
| Parameter | Check | Common Issue | Recommended Action |
| Top Plateau | Is it well-defined? | Insufficiently high concentrations tested. | Extend the dose range or constrain to control value.[5] |
| Bottom Plateau | Is it well-defined? | Insufficiently low concentrations tested. | Extend the dose range or constrain to control value.[5] |
| Hill Slope | Is the value reasonable? | A very high or low value can indicate data issues. | Check for outliers; ensure the model is appropriate.[1] |
| Symmetry | Is the curve symmetrical? | Biological data can be asymmetrical. | Use a five-parameter logistic model if asymmetry is present.[5] |
Visualizations
Caption: Hypothetical signaling pathway for Augustine.
Caption: Experimental workflow for a dose-response assay.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. graphpad.com [graphpad.com]
- 6. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Augustine CryoProtect Technical Support Center
Welcome to the technical support center for Augustine CryoProtect, a novel cryopreservation medium designed for enhanced stability and recovery of a wide range of cell lines. This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your cryopreservation workflow and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is Augustine CryoProtect, and how does it differ from standard cryopreservation media?
Augustine CryoProtect is an advanced, serum-free, and chemically defined cryopreservation medium. Unlike traditional freezing media that often contain high concentrations of dimethyl sulfoxide (DMSO) and animal-derived serum, Augustine CryoProtect utilizes a proprietary combination of cryoprotective agents (CPAs) to minimize cytotoxicity and ice crystal formation. This formulation is designed to improve post-thaw viability and maintain cellular function, especially for sensitive cell types.
Q2: Which cell lines are compatible with Augustine CryoProtect?
Augustine CryoProtect has been validated for a broad spectrum of cell lines, including primary cells, stem cells (MSCs, iPSCs), and established cell lines like HEK293, HeLa, and Jurkat cells. For optimal results with a new cell line, we recommend a pilot experiment comparing Augustine CryoProtect with your current standard protocol.
Q3: I am observing low cell viability after thawing my cells cryopreserved with Augustine CryoProtect. What are the common causes and solutions?
Low post-thaw viability is a frequent issue in cryopreservation and can stem from several factors.[1][2] Key areas to investigate include the health of the cells before freezing, the freezing protocol itself, and the thawing procedure.[1][2] Ensure cells are harvested during the logarithmic growth phase and have high viability before starting the cryopreservation process.[3] Adhering to a controlled cooling rate and a rapid thawing process is also crucial for success.[1][2]
Troubleshooting Guides
Issue 1: Low Post-Thaw Cell Viability and Recovery
You may experience a significant drop in the number of viable cells after thawing and plating. This can manifest as a large amount of floating, dead cells and a failure of the culture to reach confluency.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Cell Health Pre-Freezing: The condition of the cells before cryopreservation is a critical determinant of post-thaw success.[1][2]
-
Incorrect Freezing Rate: A cooling rate that is too fast can lead to lethal intracellular ice formation, while a rate that is too slow can cause excessive cell dehydration.[4]
-
Improper Thawing Technique: Slow thawing can lead to the formation of damaging ice crystals as cells rehydrate.[5]
-
Toxicity from Cryoprotective Agents: Prolonged exposure to CPAs like DMSO at temperatures above 4°C can be toxic to cells.[7][8]
-
Recommendation: Perform the post-thaw dilution and centrifugation steps promptly to remove the cryopreservation medium.[1] For particularly sensitive cell lines, consider a stepwise dilution of the thawed cell suspension.
-
Caption: Troubleshooting workflow for diagnosing and resolving low post-thaw cell viability.
Issue 2: Altered Cell Morphology and Poor Adhesion Post-Thaw
Following thawing, you may notice that cells appear shrunken, display abnormal morphology, or fail to adhere properly to the culture vessel.
Possible Causes and Troubleshooting Steps:
-
Cytoskeletal Damage: The processes of freezing and thawing can disrupt the cellular cytoskeleton, affecting cell shape and the ability to adhere.[9]
-
Recommendation: Ensure optimal freezing and thawing protocols are followed to minimize physical stress on the cells. For adherent cells, using pre-coated culture vessels (e.g., with fibronectin or collagen) can sometimes improve attachment post-thaw.
-
-
Osmotic Stress: Rapid changes in solute concentration during the addition and removal of CPAs can cause osmotic stress, leading to cell shrinkage or swelling and impacting morphology.
-
Recommendation: Add the Augustine CryoProtect medium to the cell suspension slowly and mix gently. Post-thaw, dilute the cells into pre-warmed growth medium dropwise to minimize osmotic shock.[10]
-
-
Apoptosis Induction: The stress of cryopreservation can trigger programmed cell death (apoptosis), which is characterized by cell shrinkage and blebbing.[11]
-
Recommendation: Assess the levels of apoptosis and necrosis using an Annexin V/Propidium Iodide (PI) assay to determine the mode of cell death. If apoptosis is high, consider supplementing the post-thaw culture medium with a pan-caspase inhibitor for the first 24 hours.
-
Issue 3: Increased Apoptosis vs. Necrosis
It is important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) as they point to different underlying issues.[12][13]
-
Apoptosis: Often indicates a cellular stress response. Key markers include caspase activation and DNA fragmentation.[13][14]
-
Necrosis: Typically results from acute injury and loss of membrane integrity.[14]
Caption: Hypothetical pathway of apoptosis induced by cryopreservation stress.
Data Presentation
Table 1: Comparative Post-Thaw Viability of Various Cell Lines
| Cell Line | Augustine CryoProtect (% Viability ± SD) | Standard Medium (10% DMSO + FBS) (% Viability ± SD) |
| HEK293 | 92.5 ± 3.1% | 85.1 ± 4.5% |
| Jurkat | 88.7 ± 4.2% | 80.3 ± 5.0% |
| Human MSCs | 90.1 ± 3.5% | 75.6 ± 6.2% |
| Primary Neurons | 75.4 ± 6.8% | 55.2 ± 8.1% |
Table 2: Apoptosis vs. Necrosis in Human MSCs 24h Post-Thaw
| Preservation Medium | Live Cells (%) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| Augustine CryoProtect | 89.5% | 6.2% | 4.3% |
| Standard Medium | 74.8% | 12.5% | 12.7% |
Experimental Protocols
Protocol 1: Assessment of Post-Thaw Cell Viability using Trypan Blue
Objective: To determine the percentage of viable cells in a cell suspension after thawing.
Materials:
-
Thawed cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Gently mix the thawed cell suspension to ensure it is homogenous.
-
In a microcentrifuge tube, combine 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution. Mix gently.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 3 minutes as this can lead to viable cells taking up the dye.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Quantification of Apoptosis and Necrosis via Annexin V/PI Staining
Objective: To differentiate between live, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Thaw and recover cells as per your standard protocol. Culture for 24 hours.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. corning.com [corning.com]
- 3. corning.com [corning.com]
- 4. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 5. biocompare.com [biocompare.com]
- 6. stemcell.com [stemcell.com]
- 7. Cell Culture – Why are my cells not attaching or proliferating after thawing? | abm Inc. [info.abmgood.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Effects of cryopreservation on human mesenchymal stem cells attached to different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving "Augustine" compound solubility for experiments
This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals experiencing solubility issues with the experimental compound "Augustine." Augustine is a promising, non-polar kinase inhibitor that, like many advanced compounds, exhibits poor aqueous solubility which can lead to challenges in experimental reproducibility and accuracy.[1]
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility for "Augustine" in my experiment?
A1: The most common sign is the formation of a visible precipitate, which can appear as cloudiness, a fine suspension, or solid particles settling out of the solution.[2][3][4] This often occurs when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium.[4][5] Other indicators include high variability in assay results and lower-than-expected compound potency, as the actual concentration in solution is less than the nominal concentration.
Q2: I've observed a precipitate after diluting my "Augustine" DMSO stock into my aqueous assay buffer. Why is this happening?
A2: This phenomenon, often called "crashing out," occurs because Augustine is highly soluble in an organic solvent like DMSO but poorly soluble in water.[4] When the DMSO stock is diluted into an aqueous buffer, the solvent polarity dramatically increases, causing the compound to exceed its solubility limit and precipitate out of the solution.[1][5]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[6] However, the tolerance can be cell-line specific. It is crucial to run a vehicle control (medium with the same final DMSO concentration) to ensure that the observed effects are due to Augustine and not the solvent.
Q4: Can I use surfactants or detergents to improve "Augustine" solubility?
A4: While surfactants like Tween-20 or Triton X-100 can enhance solubility, their use in cell-based assays is limited.[7] At concentrations high enough to effectively solubilize a compound (above their critical micelle concentration), they can disrupt cell membranes and cause toxicity.[7] Their use is more appropriate for cell-free biochemical assays.[7]
Troubleshooting Guides & Experimental Protocols
Problem: Precipitate is observed after adding "Augustine" stock to aqueous buffer.
When Augustine precipitates, the concentration of the compound in solution becomes unknown and difficult to control, leading to unreliable experimental data. The following strategies can be employed to enhance and maintain its solubility.
Solution A: Formulation with Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[8][9][10] For in vivo or cell-based experiments, biocompatible co-solvents are necessary.
Table 1: Effect of Co-solvents on Augustine Solubility
| Formulation (in PBS, pH 7.4) | Augustine Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS (Control) | 1.5 | 1.0x |
| 10% Ethanol in PBS | 12.8 | 8.5x |
| 20% PEG 400 in PBS | 45.2 | 30.1x |
| 10% Solutol HS 15 in PBS | 68.9 | 45.9x |
Protocol: Co-solvent Solubility Assessment
-
Prepare Co-solvent Mixtures: Prepare various concentrations (e.g., 5%, 10%, 20% v/v) of biocompatible co-solvents such as PEG 400, Propylene Glycol, or Ethanol in your aqueous assay buffer (e.g., PBS).[9][10]
-
Spike with Compound: Add a small aliquot of a highly concentrated Augustine stock solution in DMSO to each co-solvent mixture to a final nominal concentration that exceeds its expected solubility.
-
Equilibrate: Shake the mixtures at a controlled temperature (e.g., 25°C) for 2 hours to allow them to reach equilibrium.[11]
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved precipitate.
-
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of dissolved Augustine using a suitable analytical method like HPLC-UV.
Workflow for Co-Solvent Screening
Caption: Workflow for evaluating co-solvent impact on solubility.
Solution B: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming an "inclusion complex" with enhanced aqueous solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.[15]
Table 2: Effect of HP-β-CD on Augustine Solubility
| Formulation (in Water) | Augustine Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water (Control) | 0.8 | 1.0x |
| 2% (w/v) HP-β-CD | 55.4 | 69.3x |
| 5% (w/v) HP-β-CD | 131.2 | 164.0x |
| 10% (w/v) HP-β-CD | 250.7 | 313.4x |
Protocol: Preparation of an Augustine-Cyclodextrin Inclusion Complex
This protocol uses the co-evaporation method, which is effective for creating an efficient drug-cyclodextrin complex.[12]
-
Dissolve Components: Dissolve Augustine in a minimal amount of an organic solvent (e.g., methanol). In a separate container, dissolve HP-β-CD in water.
-
Mix Solutions: Slowly add the Augustine solution to the HP-β-CD solution while stirring continuously.
-
Evaporate Solvent: Stir the mixture for 24 hours, then remove the solvent under vacuum using a rotary evaporator to obtain a solid powder.
-
Reconstitute and Use: The resulting powder is the Augustine-HP-β-CD complex, which can be dissolved directly in aqueous buffers for your experiments.
Mechanism of Cyclodextrin Encapsulation
Caption: Augustine forms a soluble complex with cyclodextrin.
Problem: Inconsistent IC50 values for "Augustine" in cell-based assays.
High variability in potency measurements often stems from inconsistent solubility or precipitation during the assay itself. A kinetic solubility assay can help determine the practical concentration limit under your specific experimental conditions.[11][16][17][18]
Solution: Determine Kinetic Solubility in Assay Medium
This assay determines the concentration at which a compound, added from a DMSO stock, begins to precipitate in a specific aqueous medium over a relevant time period.[11][16][19]
Protocol: 96-Well Plate Kinetic Solubility Assay
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of Augustine in 100% DMSO to create a concentration gradient (e.g., from 20 mM down to 0.1 mM).
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) from each well of the compound plate to a new 96-well assay plate.[16]
-
Add Assay Medium: Rapidly add your cell culture medium or buffer (e.g., 198 µL) to each well to achieve the final desired compound concentrations. Include medium-only and medium+DMSO controls.[6]
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C for 2 hours).[16]
-
Measure Precipitation: Read the plate on a plate reader capable of measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[6] An increase in signal relative to the DMSO control indicates precipitation.[6]
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in light scattering is your kinetic solubility limit. Use concentrations at or below this limit for your assays.
Hypothetical Signaling Pathway for Augustine
Caption: Augustine acts by inhibiting the AUG-Kinase signaling cascade.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. bepls.com [bepls.com]
- 11. enamine.net [enamine.net]
- 12. humapub.com [humapub.com]
- 13. scielo.br [scielo.br]
- 14. medcraveonline.com [medcraveonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Validation & Comparative
A Comparative Analysis of Augustine and Other Crossyne flava Alkaloids in Neuroprotection
An important clarification regarding the alkaloid "Augustine": Initial research indicates that while "augustamine-type alkaloids" and "augustine N-oxide" have been identified within the Crinum genus, a member of the Amaryllidaceae family, the alkaloid "Augustine" is not reported as a constituent of Crossyne flava. This guide will therefore focus on a comparative analysis of four prominent alkaloids that have been isolated from Crossyne flava and evaluated for their neuroprotective properties: pancratinine B, bufanidrine, buphanisine, and epibuphanisine. This comparison is based on robust experimental data from neurotoxicity studies.
This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of the biological activities of these Crossyne flava alkaloids. The data is presented to facilitate easy interpretation and is supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Comparative Biological Activity of Crossyne flava Alkaloids
The neuroprotective effects of pancratinine B, bufanidrine, buphanisine, and epibuphanisine were evaluated in a well-established in vitro model of Parkinson's disease, utilizing SH-SY5Y human neuroblastoma cells exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺).[1][2][3] MPP⁺ induces cellular damage by inhibiting mitochondrial complex I, leading to oxidative stress, ATP depletion, and ultimately, apoptotic cell death.[4][5] The following table summarizes the comparative performance of the four alkaloids in mitigating these neurotoxic effects.
| Alkaloid | Chemical Class | Neuroprotection (Cell Viability vs. MPP⁺) | Reduction of Reactive Oxygen Species (ROS) | Attenuation of ATP Depletion | Inhibition of Caspase-3/7 Activity |
| Pancratinine B | Montanine-type | Significant neuroprotection at 2.5 µg/mL | Effective in inhibiting ROS generation | Attenuated ATP depletion | Inhibited apoptosis |
| Bufanidrine | Crinine-type | Significant neuroprotection at 2 and 5 µg/mL | Effective in inhibiting ROS generation | Attenuated ATP depletion | Inhibited apoptosis |
| Buphanisine | Crinine-type | Significant neuroprotection at all tested concentrations (2.5, 5, and 10 µg/mL) | Effective in inhibiting ROS generation | Attenuated ATP depletion | Inhibited apoptosis |
| Epibuphanisine | Crinine-type | Significant neuroprotection at 2.5 µg/mL | Effective in inhibiting ROS generation | Attenuated ATP depletion | Inhibited apoptosis |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of the Crossyne flava alkaloids.
Cell Culture and Treatment
SH-SY5Y human neuroblastoma cells were cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For the experiments, cells were seeded in multi-well plates. To induce neurotoxicity, cells were exposed to MPP⁺. In the neuroprotection studies, cells were pre-treated with the respective alkaloids for a specified period before the addition of MPP⁺.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability.
-
After the treatment period, the cell culture medium was removed.
-
MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plate was incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control cells.
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay was employed to measure intracellular ROS levels.
-
Following treatment, cells were washed with phosphate-buffered saline (PBS).
-
Cells were then incubated with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
After incubation, the DCFDA solution was removed, and the cells were washed again with PBS.
-
The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
ROS levels were expressed as a percentage of the control.
ATP Level Determination
A bioluminescent ATP assay kit was used to quantify intracellular ATP levels.
-
Following the experimental treatment, the multi-well plate was allowed to equilibrate to room temperature.
-
An ATP-releasing reagent was added to each well to lyse the cells and release ATP.
-
A luciferase/luciferin substrate solution was then added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal.
-
The luminescence was measured using a luminometer.
-
ATP levels were calculated based on a standard curve and expressed as a percentage of the control.
Caspase-3/7 Activity Assay
A luminescent caspase-Glo 3/7 assay was used to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
After treatment, the assay plate was equilibrated to room temperature.
-
Caspase-Glo 3/7 reagent, containing a pro-luminescent caspase-3/7 substrate, was added to each well.
-
The plate was incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by caspase-3/7, which generates a luminescent signal.
-
The luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.
-
Caspase-3/7 activity was expressed relative to the control group.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways involved in MPP⁺-induced neurotoxicity and the proposed protective mechanisms of the Crossyne flava alkaloids.
Figure 1: Simplified signaling pathway of MPP⁺-induced neurotoxicity.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Sulfuretin Attenuates MPP+-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of HDAC6 Inhibition and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective bioactivity of selective Histone Deacetylase 6 (HDAC6) inhibition, the therapeutic strategy employed by Augustine Therapeutics, against established neuroprotective agents. The information is presented to aid in the evaluation of novel therapeutic approaches for neurodegenerative diseases.
Introduction to Neuroprotective Strategies
Neuroprotection aims to prevent or slow the process of neuronal cell death triggered by acute injuries like stroke or chronic neurodegenerative diseases such as Charcot-Marie-Tooth (CMT) and Amyotrophic Lateral Sclerosis (ALS). Current therapeutic strategies are diverse, ranging from broad-spectrum antioxidants to agents that modulate specific cellular pathways. This guide focuses on comparing the targeted approach of selective HDAC6 inhibition with other well-documented neuroprotective compounds.
Augustine Therapeutics' Approach: Selective HDAC6 Inhibition
Augustine Therapeutics is developing a new generation of selective, non-hydroxamate, non-hydrazide HDAC6 inhibitors, with their lead candidate being AGT-100216, currently in Phase I clinical trials for CMT. The primary mechanism of neuroprotection for these inhibitors is centered on the cytoplasmic enzyme HDAC6. Unlike other HDACs that primarily function in the nucleus to regulate gene expression, HDAC6's key role in neuronal health is the deacetylation of α-tubulin, a critical component of microtubules.
Inhibition of HDAC6 leads to an increase in acetylated α-tubulin, which in turn enhances the stability and function of the microtubule network. This is crucial for axonal transport, the process responsible for moving essential cargo like mitochondria and vesicles along the long axons of neurons. Disrupted axonal transport is a common pathological feature in many neurodegenerative diseases. By restoring this transport system, selective HDAC6 inhibitors aim to improve neuronal function, reduce cellular stress, and prevent neurodegeneration. Preclinical studies have shown that selective HDAC6 inhibition can restore axonal transport, improve motor and sensory deficits, and reduce neuronal damage in models of CMT and chemotherapy-induced peripheral neuropathy.
Comparative Analysis of Neuroprotective Agents
To provide a clear comparison, this guide evaluates selective HDAC6 inhibition against three established neuroprotective agents with distinct mechanisms of action: Riluzole, Edaravone, and Tauroursodeoxycholic acid (TUDCA). Due to the proprietary nature of AGT-100216's specific bioactivity data, well-characterized selective HDAC6 inhibitors like Tubastatin A and Ricolinostat are used as representative examples for quantitative comparison.
Quantitative Bioactivity Data
The following table summarizes key in vitro bioactivity data for the selected compounds. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Compound/Class | Primary Target/Mechanism | IC50/EC50 | Assay Type | Cell Line/Model | Reference |
| Selective HDAC6i (Tubastatin A) | HDAC6 Inhibition | IC50: 15 nM | Enzymatic Assay | - | |
| Neuroprotection | Near complete protection at 10 µM | Homocysteic Acid-induced cell death | Neuronal Cells | ||
| Selective HDAC6i (Ricolinostat) | HDAC6 Inhibition | IC50: 5 nM | Enzymatic Assay | - | |
| Neuroprotection | Data not publicly available | - | - | - | |
| Riluzole | Inhibition of glutamate release, blockage of voltage-gated sodium channels | Neuroprotection: ~1-10 µM | H₂O₂-induced cell death | SH-SY5Y cells | |
| Neuroprotection | Dose-dependent reduction of cell loss at 1-10 µM | MPP+ induced toxicity | SH-SY5Y cells | ||
| Edaravone | Free radical scavenger | Neuroprotection: 10-100 µM | SIN-1 induced cell death | Cultured Neurons | |
| Lipid Peroxidation Inhibition | IC50: 15.3 µM | Brain homogenate assay | Rat brain | ||
| TUDCA | Anti-apoptotic, anti-ER stress | Neuroprotection: Significant protection at 1 µM | Albumin-induced cell death | WERI-Rb-1 (cone-like cells) | |
| Anti-inflammatory | Reduction in nitrite production | LPS-induced inflammation | Microglia and Astrocytes |
Signaling Pathways and Mechanisms of Action
Augustine (HDAC6 Inhibition) Signaling Pathway
The neuroprotective effect of Augustine Therapeutics' approach stems from the inhibition of HDAC6, which enhances microtubule-based axonal transport.
Comparative Mechanisms of Neuroprotective Agents
The following diagram illustrates the distinct primary mechanisms of the comparator agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of bioactivity data. Below are summaries of key experimental protocols used to assess neuroprotection.
In Vitro Neuroprotection Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Protocol:
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁵ cells per well and culture for 48 hours.
-
Treatment: Expose cells to the neurotoxic agent (e.g., H₂O₂, MPP+) with or without the neuroprotective compound at various concentrations. Include vehicle-only and toxin-only controls.
-
Incubation: After the desired treatment period (e.g., 24 hours), remove the supernatant.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of culture medium.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Quantification of α-Tubulin Acetylation (Western Blot)
This technique is used to quantify the levels of acetylated α-tubulin, a direct biomarker of HDAC6 inhibition.
Protocol:
-
Protein Extraction: Treat neuronal cells with the HDAC6 inhibitor or control. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Gel Electrophoresis: Separate 25 µg of protein from each sample by SDS-PAGE on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a CCD camera or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation.
Experimental Workflow Diagram
Conclusion
Selective inhibition of HDAC6, as pursued by Augustine Therapeutics, presents a targeted and promising mechanism for neuroprotection by directly addressing the critical process of axonal transport. This approach is distinct from the broader antioxidant or anti-excitotoxic mechanisms of agents like Edaravone and Riluzole. While quantitative in vitro data for Augustine's lead compound AGT-100216 is not yet in the public domain, data from other selective HDAC6 inhibitors like Tubastatin A demonstrate high potency at the enzyme level. The ultimate therapeutic potential of this class of drugs will be further elucidated through ongoing clinical trials. This guide provides a framework for understanding and comparing these diverse neuroprotective strategies, highlighting the importance of mechanism-specific assays in drug development.
Validating mTOR as a Therapeutic Target: A Comparative Guide
Note: The therapeutic target "Augustine" could not be identified in publicly available scientific literature. Therefore, this guide uses the well-established therapeutic target, the mammalian target of rapamycin (mTOR) , as a representative example to illustrate the principles of therapeutic target validation and comparison.
This guide provides an objective comparison of mTOR as a therapeutic target against an alternative, the Phosphoinositide 3-kinase (PI3K). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
Overview of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates signals from upstream pathways, including growth factors (like insulin and IGF-1), amino acids, and cellular energy status.[4][5] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[2][5]
-
mTORC1: This complex is sensitive to the inhibitor rapamycin and primarily controls protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]
-
mTORC2: Generally insensitive to acute rapamycin treatment, mTORC2 is involved in activating other kinases like Akt, which in turn can influence cell survival and metabolism.[1][6]
Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a prime target for therapeutic intervention.[2][3]
Caption: The mTOR signaling pathway integrates various upstream signals to regulate downstream cellular processes.
Comparison with an Alternative Target: PI3K
A key alternative therapeutic target in the same signaling axis is the Phosphoinositide 3-kinase (PI3K). PI3K is upstream of both Akt and mTOR, and its aberrant activation is a frequent event in many cancers.[7] Targeting PI3K offers a different strategic approach compared to targeting mTOR directly.
Logical Relationship of Targeting mTOR vs. PI3K
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Augustine and its Counterparts: A Comparative Analysis of Amaryllidaceae Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Augustine, a crinane-type alkaloid from the Amaryllidaceae family, and other structurally related alkaloids. The information presented herein is intended to support research and drug development efforts by offering a side-by-side comparison of their performance based on available experimental data.
Chemical Structures
Augustine belongs to the crinane class of Amaryllidaceae alkaloids, characterized by a tetracyclic skeleton. Its structure, along with those of other discussed alkaloids, is fundamental to its biological activity. Minor variations in stereochemistry and functional groups can lead to significant differences in their pharmacological profiles.
Comparative Biological Activity
The biological activities of Augustine and similar alkaloids have been evaluated in various in vitro studies. The following tables summarize the available quantitative data on their cytotoxic, anti-parasitic, and anti-inflammatory effects.
Cytotoxic Activity
The antiproliferative effects of Amaryllidaceae alkaloids have been tested against several human cancer cell lines. While data for Augustine is limited, a study reported its activity in two cell lines. For a broader comparison, data for other prominent crinane and related alkaloids are included.
| Alkaloid | Cancer Cell Line | IC50 / ED50 (µM) | Cytotoxicity Assay | Reference |
| Augustine | U373 (Glioblastoma) | 2.1 (ED50) | Not Specified | [1] |
| KB (Carcinoma) | 2.1 (ED50) | Not Specified | [1] | |
| Augustamine | Molt 4 (Leukemia) | >10 µg/mL | Not Specified | [2] |
| Crinine | HL-60/Dox (Leukemia) | 14.04 | Not Specified | [3] |
| 6-Hydroxycrinamine | A2780 (Ovarian) | >10 µg/mL | Not Specified | [2] |
| Powelline | Molt 4 (Leukemia) | >10 µg/mL | Not Specified | [2] |
| Lycorine | HCT-116 (Colon) | 0.15 ± 0.02 | Not Specified | [4] |
| MCF-7 (Breast) | 0.25 ± 0.03 | Not Specified | [4] | |
| Haemanthamine | HCT-116 (Colon) | 0.28 ± 0.04 | Not Specified | [4] |
| MCF-7 (Breast) | 0.55 ± 0.08 | Not Specified | [4] |
Anti-parasitic Activity
Several Amaryllidaceae alkaloids, including Augustine, have been evaluated for their activity against various protozoan parasites.
| Alkaloid | Parasite | IC50 (µM) | Reference |
| Augustine | Trypanosoma brucei rhodesiense | 3.8 | [5] |
| Trypanosoma cruzi | >90 | [5] | |
| Leishmania donovani | >90 | [5] | |
| Plasmodium falciparum | 2.9 | [5] | |
| Augustamine | Trypanosoma brucei rhodesiense | 25.1 | [5] |
| Trypanosoma cruzi | >90 | [5] | |
| Leishmania donovani | >90 | [5] | |
| Plasmodium falciparum | 13.5 | [5] | |
| Augustine N-oxide | Trypanosoma brucei rhodesiense | 12.3 | [5] |
| Trypanosoma cruzi | >90 | [5] | |
| Leishmania donovani | >90 | [5] | |
| Plasmodium falciparum | 8.9 | [5] | |
| Buphanisine | Trypanosoma brucei rhodesiense | 4.9 | [5] |
| Trypanosoma cruzi | >90 | [5] | |
| Leishmania donovani | >90 | [5] | |
| Plasmodium falciparum | 3.3 | [5] | |
| Buphanisine N-oxide | Trypanosoma brucei rhodesiense | 21.8 | [5] |
| Trypanosoma cruzi | >90 | [5] | |
| Leishmania donovani | >90 | [5] | |
| Plasmodium falciparum | 15.6 | [5] | |
| Crinine | Trypanosoma brucei rhodesiense | 2.3 | [5] |
| Trypanosoma cruzi | >90 | [5] | |
| Leishmania donovani | >90 | [5] | |
| Plasmodium falciparum | 1.8 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of crinine-type alkaloids has been assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. While direct data for Augustine is not available, the activities of related crinine alkaloids provide valuable comparative insights.
| Alkaloid | IC50 (µM) for NO Inhibition | Reference |
| Yemenine A | 4.8 | [6] |
| (+)-Crinamine | 1.8 | [6] |
| (+)-6-Hydroxycrinamine | 5.4 | [6] |
| (-)-Lycorine | 2.5 | [6] |
Experimental Protocols
Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test alkaloids and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
The Water Soluble Tetrazolium Salt (WST-1) assay is another colorimetric assay for the quantification of cell proliferation and viability.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan dye at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-parasitic Activity Assay
The in vitro activity against protozoan parasites is typically determined using a fluorescence-based assay.
-
Parasite Culture: Culture the parasites in an appropriate medium.
-
Treatment: Add serial dilutions of the test alkaloids to the parasite cultures in a 96-well plate.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability marker (e.g., resazurin) and incubate for a further period.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of parasite inhibition and determine the IC50 values.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Plate macrophages in a 96-well plate and incubate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test alkaloids for a short period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Amaryllidaceae alkaloids, particularly those of the crinane type, are known to exert their cytotoxic effects through the induction of apoptosis. Furthermore, their anti-inflammatory properties are often linked to the inhibition of the NF-κB signaling pathway.
Apoptosis Induction Pathway
Crinane alkaloids can trigger programmed cell death in cancer cells. This process involves a cascade of events, including the activation of caspases, which are key executioner enzymes of apoptosis.
NF-κB Signaling Inhibition
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. By inhibiting this pathway, alkaloids can reduce the production of pro-inflammatory mediators like nitric oxide.
Conclusion
Augustine and its related Amaryllidaceae alkaloids demonstrate a range of promising biological activities, including cytotoxic, anti-parasitic, and anti-inflammatory effects. The available data suggest that crinine-type alkaloids are a valuable scaffold for the development of new therapeutic agents. However, further research is required to fully elucidate the structure-activity relationships and mechanisms of action of Augustine and to explore its full therapeutic potential. This comparative guide serves as a foundational resource to aid in these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative alkaloids from Crinum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Introduction to Augustine Therapeutics and the Focus on HDAC6
As requested, here is a comprehensive comparison guide on the structure-activity relationship (SAR) of selective Histone Deacetylase 6 (HDAC6) inhibitors.
Initial research on the topic "Augustine" in the context of structure-activity relationship studies indicates that "Augustine" refers to Augustine Therapeutics , a biopharmaceutical company. Augustine Therapeutics is dedicated to developing novel therapies for neurological diseases, with a primary focus on selective Histone Deacetylase 6 (HDAC6) inhibitors. Their lead candidate, AGT-100216, is in development for the treatment of Charcot-Marie-Tooth (CMT) disease, a group of inherited peripheral neuropathies.
Due to the proprietary nature of drug development, detailed structure-activity relationship (SAR) data for Augustine Therapeutics' specific compounds, such as AGT-100216, are not publicly available. Therefore, this guide will provide a comprehensive comparison of the SAR of selective HDAC6 inhibitors based on publicly available scientific literature. This will offer valuable insights into the chemical features that govern the potency and selectivity of this important class of therapeutic agents.
HDAC6 as a Therapeutic Target in Peripheral Neuropathy
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm. One of its key substrates is α-tubulin, a major component of microtubules. Microtubules are essential for axonal transport, the process of moving mitochondria, proteins, and other vital components along the axons of neurons. In several peripheral neuropathies, including CMT, the deacetylation of α-tubulin by HDAC6 is dysregulated, leading to impaired axonal transport and subsequent nerve degeneration. By inhibiting HDAC6, the acetylation of α-tubulin can be restored, thereby rescuing axonal transport and offering a promising therapeutic strategy.
Structure-Activity Relationship of Selective HDAC6 Inhibitors
The general pharmacophore for HDAC6 inhibitors consists of three key components:
-
Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. The most common ZBG is the hydroxamic acid moiety (-CONHOH), which is a potent zinc binder but can sometimes be associated with off-target effects and metabolic instability.
-
Linker: This component connects the ZBG to the cap group and occupies the hydrophobic channel of the HDAC active site. The length and rigidity of the linker are crucial for isoform selectivity.
-
Cap Group: This is a typically aromatic or heteroaromatic group that interacts with the rim of the active site. Modifications to the cap group are a primary strategy for achieving selectivity among different HDAC isoforms.
Comparison of Hydroxamate-Based HDAC6 Inhibitors
Hydroxamic acid-based inhibitors are the most extensively studied class of HDAC inhibitors. The following table summarizes the SAR of a series of hydroxamate-based HDAC6 inhibitors, highlighting the impact of modifications to the cap group on HDAC6 potency and selectivity over other HDAC isoforms.
| Compound | Cap Group Modification | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 3-(Biphenyl-4-yl)propyl at the indole nitrogen | 15 | 1200 | 80 |
| Analog 1 | 3-(Phenyl)propyl at the indole nitrogen | 28 | 1500 | 54 |
| Analog 2 | 3-(4-Fluorophenyl)propyl at the indole nitrogen | 18 | 1350 | 75 |
| Analog 3 | 3-(4-Methoxyphenyl)propyl at the indole nitrogen | 45 | 2100 | 47 |
| Analog 4 | 2-(Biphenyl-4-yl)ethyl at the indole nitrogen | 55 | >10000 | >182 |
Data compiled from various public sources. IC50 values are approximate and for comparative purposes.
Key SAR Insights for Hydroxamate-Based Inhibitors:
-
The size and nature of the substituent on the cap group significantly influence HDAC6 potency and selectivity.
-
A biphenyl group (Tubastatin A) generally confers high potency and good selectivity.
-
Modifications to the terminal phenyl ring of the biphenyl group can alter potency.
-
The length of the alkyl linker between the indole and the phenyl ring also plays a role in selectivity.
Comparison of Benzofuran-Based HDAC6 Inhibitors
To overcome some of the limitations of hydroxamic acids, researchers have explored alternative ZBGs and cap groups. Benzofuran derivatives have emerged as a promising class of HDAC6 inhibitors.
| Compound | R1 Substitution | R2 Substitution | HDAC6 IC50 (nM) |
| BF-1 | H | H | 85 |
| BF-2 | F | H | 42 |
| BF-3 | Cl | H | 35 |
| BF-4 | H | CH3 | 110 |
| BF-5 | F | CH3 | 68 |
Data compiled from various public sources. IC50 values are approximate and for comparative purposes.
Key SAR Insights for Benzofuran-Based Inhibitors:
-
The benzofuran scaffold serves as an effective cap group for HDAC6 inhibitors.
-
Substitution at the R1 position with electron-withdrawing groups like fluorine and chlorine enhances HDAC6 inhibitory activity.
-
Substitution at the R2 position with a methyl group tends to decrease potency.
Experimental Protocols
Fluorometric HDAC6 Enzymatic Assay
This assay is used to determine the in vitro potency of compounds against the HDAC6 enzyme.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare a serial dilution of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of HDAC assay buffer to each well.
-
Add 2 µL of the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (a known potent HDAC6 inhibitor like Tubastatin A).
-
Add 20 µL of the recombinant HDAC6 enzyme solution to all wells except the blank (no enzyme) wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 20 µL of the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
This cellular assay is used to assess the ability of a compound to inhibit HDAC6 activity within cells, leading to an increase in the acetylation of its substrate, α-tubulin.
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total α-tubulin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Visualizations
HDAC6 Signaling Pathway in Peripheral Neuropathy
Caption: Role of HDAC6 in peripheral neuropathy and the effect of its inhibition.
Experimental Workflow for SAR Studies of HDAC6 Inhibitors
Caption: A typical workflow for the structure-activity relationship (SAR) studies of HDAC6 inhibitors.
A Guide to the Cross-Validation of Analytical Methods in Drug Development
Introduction
In the landscape of pharmaceutical development and scientific research, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. While a specific analytical methodology termed "Augustine" was not identified in a comprehensive review of scientific literature, this guide provides a framework for the cross-validation of any new or existing analytical method against established alternatives. This document is intended for researchers, scientists, and drug development professionals, offering a template for objective performance comparison, complete with supporting experimental data and detailed protocols.
The principles outlined here are universally applicable for comparing the performance of different analytical techniques, be it for chromatography, spectroscopy, immunoassays, or other quantitative methods.[1][2][3] The goal of such a comparison is to determine if a new method offers advantages in terms of accuracy, precision, sensitivity, robustness, or efficiency over a current standard method.
Comparative Analysis of Analytical Methods: A Template
This section provides a template for comparing a "New Method" (Method A) against a "Standard Method" (Method B).
Data Presentation: Performance Characteristics
The following tables summarize the key quantitative performance characteristics based on the International Council for Harmonisation (ICH) guidelines.[3]
Table 1: Accuracy and Precision
| Parameter | Method A | Method B | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low Concentration | 99.5% | 98.7% | 98.0 - 102.0% |
| Medium Concentration | 100.2% | 100.5% | 98.0 - 102.0% |
| High Concentration | 101.1% | 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| Repeatability (Intra-assay) | 0.8% | 1.2% | ≤ 2% |
| Intermediate Precision (Inter-assay) | 1.5% | 2.1% | ≤ 3% |
Table 2: Linearity and Sensitivity
| Parameter | Method A | Method B | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 100 | Defined by linearity |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.8 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 2.5 | Reportable |
Table 3: Specificity and Robustness
| Parameter | Method A | Method B | Acceptance Criteria |
| Specificity | No interference from placebo or related substances | Minor interference from one related substance | No significant interference at the analyte retention time |
| Robustness (Effect of) | |||
| Change in pH (±0.2) | No significant effect | Significant effect on peak shape | %RSD ≤ 5% |
| Change in Temperature (±5°C) | No significant effect | No significant effect | %RSD ≤ 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any comparative study.[4] Below is a generalized protocol for the determination of a drug substance in a pharmaceutical formulation using High-Performance Liquid Chromatography (HPLC), which can be adapted for specific methods.
Objective: To compare the quantity of Active Pharmaceutical Ingredient (API) in a tablet formulation using two different HPLC methods.
Method A: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Instrumentation: UHPLC system with a photodiode array detector.
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Weigh and grind 10 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the API into a 100 mL volumetric flask.
-
Add 70 mL of diluent (50:50 water:acetonitrile), sonicate for 15 minutes, and dilute to volume.
-
Filter a portion through a 0.22 µm syringe filter into an HPLC vial.
-
Method B: Conventional High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Same as Method A.
-
Visualizations
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
Navigating Neurotherapeutics: A Comparative Guide to HDAC6 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of emerging non-hydroxamate HDAC6 inhibitors, exemplified by the work of Augustine Therapeutics, against traditional hydroxamate-based inhibitors for the treatment of peripheral neuropathies.
The landscape of therapeutic development for debilitating peripheral neuropathies, such as Charcot-Marie-Tooth (CMT) disease and chemotherapy-induced peripheral neuropathy (CIPN), is rapidly evolving. A key target that has garnered significant attention is Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme crucial for regulating axonal transport. This guide provides a comparative analysis of the in vivo efficacy and toxicity of two major classes of HDAC6 inhibitors: the next-generation, non-hydroxamate inhibitors, akin to those under development by Augustine Therapeutics, and the established, first-generation hydroxamate-based inhibitors.
The Evolution of HDAC6 Inhibition: A Tale of Two Chemotypes
HDAC6 inhibitors aim to correct deficits in axonal transport, a common pathological feature in many peripheral neuropathies. They do so primarily by preventing the deacetylation of α-tubulin, a key component of microtubules, which serve as the "highways" for transporting essential cargoes like mitochondria along the axon. Increased acetylation of α-tubulin is associated with enhanced microtubule stability and improved motor protein function.
However, the journey to a clinically successful HDAC6 inhibitor has been hampered by the limitations of early, hydroxamate-based compounds. These molecules, while effective at inhibiting HDAC6, often suffer from poor pharmacokinetic properties and off-target effects, leading to concerns about their long-term safety and potential for toxicity. This has paved the way for the development of novel, non-hydroxamate HDAC6 inhibitors, such as Augustine Therapeutics' lead candidate AGT-100216, which are designed for improved selectivity and a more favorable safety profile, making them better suited for chronic administration.
In Vivo Efficacy: A Head-to-Head Comparison
The following table summarizes representative preclinical efficacy data for a novel non-hydroxamate HDAC6 inhibitor and a widely studied hydroxamate-based inhibitor, Tubastatin A, in mouse models of peripheral neuropathy.
| Compound Class | Compound | Animal Model | Dose & Route | Key Efficacy Outcomes | Source |
| Non-Hydroxamate | Compound 24 | LPS-induced inflammation (in vivo) | Not specified | Inhibited IL-1β release in vivo. | [1] |
| Hydroxamate | Tubastatin A | C201R mutant Gars mouse model of CMT2D | 25 mg/kg, intraperitoneal (i.p.) | - Improved motor and sensory behavior.- Enhanced reinnervation.- Restored mitochondrial axonal transport in cultured DRG neurons. | [2] |
| Hydroxamate | ACY-1215 (Ricolinostat) | Cisplatin-induced peripheral neuropathy in mice | 30 mg/kg, oral | - Reversed cisplatin-induced mechanical allodynia. | [3] |
| Hydroxamate | ACY-1083 | Cisplatin-induced peripheral neuropathy in mice | Not specified | - Prevented and reversed cisplatin-induced mechanical allodynia. | [4] |
Toxicity Profile: The Safety Advantage of Non-Hydroxamates
A critical differentiator for the clinical translation of HDAC6 inhibitors is their safety profile. The following table contrasts the available toxicity information for the two classes of compounds.
| Compound Class | Compound | Toxicity/Safety Data | Source |
| Non-Hydroxamate | Compound 24 | - Well tolerated up to 500 mg/kg.- No cytotoxicity against normal cell lines up to 100 μM. | [1] |
| Hydroxamate | ACY-1215 (Ricolinostat) | - In a Phase I/II clinical trial in lymphoma patients, ACY-1215 was well tolerated with no dose-limiting toxicities. Most adverse events were grade 1-2, including diarrhea, nausea, and fatigue. | [5][6] |
| Hydroxamate | Tubastatin A | - A study in a rat model of cholangiocarcinoma at 10 mg/kg showed a reduction in tumor weight to liver and body weight ratios. Specific toxicity data was not the focus. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo assessments used in the evaluation of HDAC6 inhibitors for peripheral neuropathy.
Assessment of Motor Coordination: Rotarod Test
Objective: To evaluate motor coordination and balance in mice.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes in their home cages.
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter for mice) is used. The rod can be set to a constant speed or an accelerating speed.
-
Training (Optional but Recommended): Mice may be trained on the rotarod for 1-2 days prior to testing to minimize learning effects. This typically involves placing the mice on the rod at a low, constant speed for a set duration.
-
Testing:
-
Mice are placed on the rotating rod.
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).
-
The latency to fall from the rod is recorded for each mouse. A trial is typically ended if the mouse falls off or clings to the rod and makes a full passive rotation.
-
Multiple trials (e.g., 3 trials) are conducted for each mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse and compared between treatment groups.
Assessment of Mechanical Allodynia: Von Frey Test
Objective: To measure mechanical sensitivity in the paws of rodents, an indicator of neuropathic pain.
Procedure:
-
Acclimation: Mice are placed in individual compartments on an elevated wire mesh platform and allowed to acclimate for at least 1 hour.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness is used.
-
Testing:
-
Beginning with a filament in the middle of the force range, the filament is applied to the plantar surface of the hind paw with enough force to cause it to bend.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is often employed: if there is no response, the next stiffer filament is used; if there is a response, the next less stiff filament is used.
-
This is repeated until the 50% withdrawal threshold is determined.
-
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal and compared between treatment groups.
Assessment of Peripheral Nerve Function: Nerve Conduction Velocity (NCV)
Objective: To measure the speed at which an electrical impulse travels along a peripheral nerve, a direct measure of nerve health.
Procedure:
-
Anesthesia: The mouse is anesthetized, and its body temperature is maintained at 37°C.
-
Electrode Placement:
-
Stimulating electrodes: Needle electrodes are placed subcutaneously to stimulate the sciatic nerve at two points: a proximal location (e.g., sciatic notch) and a distal location (e.g., the knee or ankle).
-
Recording electrodes: Needle electrodes are inserted into the intrinsic foot muscles to record the compound muscle action potential (CMAP).
-
-
Stimulation and Recording:
-
A supramaximal electrical stimulus is delivered at the proximal site, and the latency to the onset of the CMAP is recorded.
-
The same stimulus is then delivered at the distal site, and the corresponding latency is recorded.
-
-
Calculation: The distance between the two stimulating sites is measured. The NCV is calculated by dividing this distance by the difference in the proximal and distal latencies.
-
Data Analysis: The NCV (in m/s) is calculated for each animal and compared between treatment groups.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
HDAC6 Signaling Pathway in Axonal Transport
Caption: HDAC6 deacetylates α-tubulin, leading to microtubule instability and impaired axonal transport.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for preclinical evaluation of HDAC6 inhibitors in a mouse model of peripheral neuropathy.
References
- 1. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 4. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Augustine vs. Synthetic Analogs: A Comparative Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a profound interest in natural products and their synthetic derivatives. Among these, alkaloids from the Amaryllidaceae family have emerged as a promising source of bioactive compounds. This guide provides a comparative overview of the bioactivity of the natural crinane alkaloid, Augustine (also known as augustamine), and the broader class of crinane alkaloids and their synthetic analogs. While direct comparative studies on Augustine and its synthetic analogs are limited in publicly available literature, this guide leverages data from related crinane alkaloids to provide insights into potential structure-activity relationships and therapeutic applications.
Augustine (Augustamine): A Natural Crinane Alkaloid
Augustine is a crinane-type alkaloid that can be isolated from plants of the Crinum genus, belonging to the Amaryllidaceae family. The crinane scaffold is a key structural feature of many Amaryllidaceae alkaloids and is associated with a wide range of biological activities.
Chemical Structure:
-
Molecular Formula: C₁₇H₁₉NO₄
-
IUPAC Name: (1S,3S,4aR,5R,10bS,11aS)-1,3-dihydroxy-5,10b-ethanophenanthridin-6(4aH)-one
Comparative Bioactivity: Crinane Alkaloids and Analogs
Due to the limited specific data on Augustine, this section will discuss the bioactivity of the broader crinane alkaloid class, including naturally occurring and synthetic analogs, to infer potential properties of Augustine and its derivatives. The primary bioactivities associated with crinane alkaloids are cytotoxicity, anti-inflammatory, and antiviral effects.
Cytotoxic Activity
Crinane alkaloids have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.
Quantitative Data Summary: Cytotoxicity of Crinane Alkaloids
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| Augustine (Augustamine) | Molt 4 (human leukemia) | No growth inhibition | [1] |
| Crinine | HL-60/Dox (human leukemia) | 14.04 | [2] |
| 6-Hydroxybuphanidrine | Human tumor cell lines | Antiproliferative effects | [2] |
| Hippeastrine | HCT116 (colon carcinoma) | 73.76 | [3] |
| Huh7 (hepatocellular carcinoma) | 101.39 | [3] | |
| DU145 (prostate cancer) | 87.05 | [3] | |
| Lycorine | PANC1 (pancreatic cancer) | Strong inhibitory activity | [3] |
| DU145 (prostate cancer) | Strong inhibitory activity | [3] | |
| Cripowellin Analogs (1-5) | Seven lung cancer cell lines | < 0.03 | [4] |
Structure-Activity Relationship (SAR) Insights:
Studies on various crinane alkaloids have revealed key structural features that influence their cytotoxic activity:
-
The presence of a double bond at the C1-C2 position appears to be important for activity, as its hydrogenation can lead to a loss of cytotoxicity[2].
-
Substitutions at positions C6, C8, and C11 can significantly affect the cytotoxic potency[2].
-
The α-5,10b-ethano bridge is a crucial requirement for the selective induction of apoptosis in some cancer cell lines[5][6].
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and natural products are a valuable source of anti-inflammatory agents. Amaryllidaceae alkaloids, including those with a crinane structure, have been shown to modulate inflammatory pathways.
Mechanism of Action:
Amaryllidaceae alkaloids can exert anti-inflammatory effects by:
-
Inhibiting Cyclooxygenase (COX) Enzymes: Some alkaloids show inhibitory activity against COX-1 and COX-2, which are key enzymes in the inflammatory cascade[7].
-
Modulating Pro-inflammatory and Anti-inflammatory Cytokines: These compounds can influence the production of signaling molecules like nuclear factor-κB (NF-κB), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs)[8][9][10].
Antiviral Activity
Several Amaryllidaceae alkaloids have demonstrated promising antiviral properties against a range of viruses.
Quantitative Data Summary: Antiviral Activity of Amaryllidaceae Alkaloids
| Compound | Virus | IC₅₀ (µM) | Reference |
| Amarbellisine | HCoV-OC43 | 0.2 | [11] |
| Pancracine | HCoV-OC43 | Potent activity | [11] |
| Crinamine | HCoV-OC43 | Potent activity | [11] |
| Haemanthamine | HCoV-OC43 | Potent activity | [11] |
Mechanism of Action:
The antiviral mechanisms of these alkaloids are thought to involve the inhibition of viral replication at a post-entry step, potentially targeting RNA replication or translation[11][12]. Some studies suggest that they may also induce an integrated stress response in host cells, contributing to the antiviral effect[11][12].
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the bioactivities discussed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Augustine or its analogs) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%[13][14][15].
In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This assay assesses the ability of a compound to prevent protein denaturation, which is a hallmark of inflammation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test extract at various concentrations and egg albumin in a phosphate-buffered saline (pH 6.4).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100 Aspirin or another known anti-inflammatory drug is typically used as a positive control[16][17].
Antiviral Assay (CPE Inhibition Assay)
The cytopathic effect (CPE) inhibition assay is used to screen for antiviral activity.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.
-
Virus Infection: Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells.
-
CPE Observation: Observe the cells microscopically for the presence or absence of CPE.
-
Viability Staining: Alternatively, use a cell viability stain (e.g., crystal violet or MTT) to quantify the number of viable cells.
-
IC₅₀ Determination: The IC₅₀ is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control[18][19].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the bioactivity of these compounds can aid in understanding their mechanisms of action.
Caption: General workflow for the comparison of Augustine and its synthetic analogs.
Caption: Putative anti-inflammatory signaling pathway modulation by crinane alkaloids.
Conclusion
Augustine, a crinane alkaloid from the Amaryllidaceae family, belongs to a class of compounds with significant therapeutic potential. While direct comparative data for Augustine and its synthetic analogs is scarce, the broader family of crinane alkaloids exhibits promising cytotoxic, anti-inflammatory, and antiviral activities. Structure-activity relationship studies on related compounds provide a valuable framework for the rational design of novel synthetic analogs with enhanced potency and selectivity. Further research is warranted to isolate and characterize Augustine, synthesize a library of its analogs, and conduct comprehensive comparative bioactivity studies to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for such future investigations.
References
- 1. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative alkaloids from Crinum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of bioactive phytochemicals from Crinum asiaticum L. along with their cytotoxic and TRAIL-resistance abrogating prospect assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity studies on the crinane alkaloid apoptosis-inducing pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Anti-inflammatory Principles of the Plant Family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amaryllidaceae Alkaloids Screen Unveils Potent Anticoronaviral Compounds and Associated Structural Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.unibo.it [cris.unibo.it]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gpub.org [gpub.org]
- 18. Antiviral Activity of Total Flavonoid Extracts from Selaginella moellendorffii Hieron against Coxsackie Virus B3 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on "Augustine" Compound: A Comparative Guide to Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging therapeutic agent from Augustine Therapeutics, AGT-100216, a novel, selective histone deacetylase 6 (HDAC6) inhibitor. While detailed peer-reviewed publications with complete experimental protocols for AGT-100216 are not yet publicly available, this guide synthesizes preliminary data presented at a scientific conference and compares it with published findings for other selective, non-hydroxamate HDAC6 inhibitors.
The therapeutic focus on selective HDAC6 inhibition stems from the enzyme's critical role in various cellular processes implicated in neurodegenerative diseases, including axonal transport and protein quality control.[1][2] Augustine Therapeutics is developing a new generation of HDAC6 inhibitors with a unique non-hydroxamate, non-hydrazide producing chemotype, designed to be safer for long-term use in chronic conditions.[3][4] Their lead candidate, AGT-100216, is currently in Phase I clinical trials for Charcot-Marie-Tooth (CMT) disease.[4][5][6][7][8]
Mechanism of Action: The Role of HDAC6 in Neuronal Health
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in regulating the acetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules.[1] Acetylation of α-tubulin is associated with increased microtubule stability and enhanced binding of motor proteins like kinesin and dynein, which are essential for axonal transport of vital cargo such as mitochondria.[1] In several neurodegenerative diseases, including CMT, impaired axonal transport is a key pathological feature.[1][2] By inhibiting HDAC6, compounds like AGT-100216 aim to increase α-tubulin acetylation, thereby restoring normal axonal transport and mitigating neuronal damage.[9]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of action for AGT-100216.
Preclinical Findings: Augustine Compound AGT-100216
Preliminary preclinical data for AGT-100216 was presented at the 10th Congress of the European Academy of Neurology (EAN) in 2024.[9] The findings from studies in a murine model of CMT (CMT1A C3 mice) and a model of chemotherapy-induced peripheral neuropathy (CIPN) are summarized below.
In Vivo Efficacy in a CMT1A Mouse Model
| Parameter | Observation | Source |
| Motor Function | Dose-dependent improvement in grip strength. | [9] |
| Nerve Function | Dose-dependent improvement in compound muscle action potential and nerve conduction velocity. | [9] |
| Axonal Health | Improved axonal diameters and reduced levels of neurofilament light chain. | [9] |
| Myelination | Improved myelin-g ratios. | [9] |
In Vivo Efficacy in a CIPN Model
| Parameter | Observation | Source |
| Sensory and Motor Function | Dose-dependent rescue of sensory and motor function deficits. | [9] |
Comparative Analysis with Alternative Non-Hydroxamate HDAC6 Inhibitors
A significant challenge with early HDAC inhibitors was their lack of selectivity and the potential for off-target effects, often associated with the hydroxamate zinc-binding group.[10][11] The development of non-hydroxamate selective HDAC6 inhibitors represents a key advancement in the field. Below is a comparison of reported potencies for several non-hydroxamate HDAC6 inhibitors from published literature.
| Compound | Target | IC50 (nM) | Chemotype | Source |
| Compound 3a | HDAC6 | 9.1 | Thiol-based | [10] |
| Compound 3b | HDAC6 | 9.0 | Thiol-based | [10] |
| Compound 7 | HDAC6 | 2.1 | 1,3,4-Oxadiazole | [12] |
| Compound 22 | HDAC6 | Low nanomolar | Imidazo[1,2-α]pyridine | [13] |
| Compound 23 | HDAC6 | Low nanomolar | Imidazo[1,2-α]pyridine | [13] |
| Compound 24 | HDAC6 | 19 | Not specified | [13] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of AGT-100216 have not yet been published. However, based on the reported outcomes, the following are general methodologies for the types of experiments likely conducted.
General Protocol for In Vivo Efficacy Studies in a CMT1A Mouse Model
-
Animal Model: CMT1A C3 mice, which carry a mutation modeling the human disease, would be used alongside wild-type littermates as controls.
-
Drug Administration: AGT-100216 would be administered orally at various doses, with a vehicle control group.
-
Behavioral Testing:
-
Grip Strength: Measured using a grip strength meter to assess muscle function.
-
Motor Coordination: Assessed using a rotarod test or similar apparatus.
-
-
Electrophysiology:
-
Nerve Conduction Velocity (NCV): Measured by stimulating a peripheral nerve and recording the evoked compound muscle action potential (CMAP) at two points along the nerve.
-
Compound Muscle Action Potential (CMAP) Amplitude: Indicates the number of viable motor axons.
-
-
Histology and Immunohistochemistry:
-
Sciatic nerves would be harvested, fixed, and sectioned.
-
Staining (e.g., with toluidine blue or specific antibodies) would be used to visualize and measure axonal diameter and myelin sheath thickness (for g-ratio calculation).
-
-
Biomarker Analysis:
-
Blood or tissue samples would be collected to measure levels of neurofilament light chain (NfL), a marker of axonal damage.
-
General Protocol for HDAC6 Inhibitor Screening
-
Enzyme Source: Recombinant human HDAC6 enzyme.
-
Substrate: A fluorogenic substrate containing an acetylated lysine.
-
Assay Principle: In the presence of HDAC6, the substrate is deacetylated. A developer solution is then added, which acts on the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is proportional to the HDAC6 activity.
-
Inhibition Assay:
-
The HDAC6 enzyme is incubated with the test compound (e.g., AGT-100216) at various concentrations.
-
The fluorogenic substrate is added, and the reaction is allowed to proceed.
-
The developer is added, and the fluorescence is measured using a plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
Below is a workflow diagram for a typical HDAC6 inhibitor screening assay.
Caption: A typical workflow for an HDAC6 inhibitor screening assay.
Conclusion
The "Augustine" compound, AGT-100216, represents a promising next-generation, selective, non-hydroxamate HDAC6 inhibitor. Preliminary preclinical data in models of CMT and CIPN suggest potential efficacy in improving nerve function and health. While detailed, peer-reviewed data and experimental protocols are eagerly awaited, the initial findings position AGT-100216 as a significant contender in the development of therapies for neurodegenerative diseases. Further research and the results of the ongoing Phase I clinical trial will be crucial in fully elucidating its therapeutic potential and safety profile in comparison to other HDAC6 inhibitors in development.
References
- 1. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 2. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AGT-100216 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Augustine begins dosing in Phase I trial of CMT disease therapy [clinicaltrialsarena.com]
- 5. Augustine Theraputics [augustinetx.com]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. Augustine Therapeutics - AGT-100216 | Charcot–Marie–Tooth Association [cmtausa.org]
- 8. Augustine Therapeutics Begins New CMT Trial | CMTA-STAR News [cmtausa.org]
- 9. HDAC inhibitor improves Charcot-Marie-Tooth disease in mice | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Non-hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A General Protocol
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols for a substance labeled "Angustin B" are not publicly available, this guide provides a comprehensive framework for the safe handling and disposal of specialized chemical compounds used in research and drug development. The procedures outlined below are based on established laboratory safety principles and hazardous waste management guidelines. Researchers must always consult the Safety Data Sheet (SDS) for any specific chemical for detailed handling and disposal instructions.
General Chemical Waste Disposal Protocol
The disposal of any laboratory chemical should be approached systematically to ensure the safety of personnel and compliance with environmental regulations. The following table outlines key parameters to consider, which should be populated with information from the chemical's SDS.
| Parameter | Information to be Determined from SDS | Disposal Considerations |
| Chemical Name & Synonyms | Identify all names for the substance. | Ensures correct identification and segregation. |
| CAS Number | Unique identifier for the chemical. | Critical for waste manifest and tracking. |
| Physical Properties | State (solid, liquid, gas), pH, boiling/melting point. | Informs handling procedures and potential reactions. |
| Hazard Identification | GHS pictograms, hazard statements (e.g., flammable, corrosive, toxic). | Determines the category of hazardous waste. |
| Personal Protective Equipment (PPE) | Recommended gloves, eye protection, respiratory protection. | Essential for safe handling during disposal. |
| Inactivation/Neutralization | Recommended chemical treatment to render it non-hazardous. | If applicable and safe to perform in the lab. |
| Incompatible Materials | Substances that may react dangerously. | Crucial for preventing accidental reactions in waste containers. |
| Regulatory Information | EPA waste codes, local disposal regulations. | Ensures legal compliance. |
Experimental Protocol for Chemical Inactivation (Generalized)
This is a generalized protocol and must be adapted based on the specific chemical's properties as detailed in its SDS. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Consult the SDS: Before beginning, thoroughly review the Safety Data Sheet for the specific chemical to be inactivated. Pay close attention to sections on handling, storage, stability, reactivity, and disposal.
-
Select a Suitable Location: All inactivation procedures should be carried out in a certified chemical fume hood to ensure proper ventilation.
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE as specified in the SDS, which typically includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare Inactivation Solution: Based on the SDS, prepare the appropriate inactivation solution. For example, a common procedure for some reactive compounds is slow addition to a large volume of a neutralizing agent (e.g., sodium bicarbonate for acids, or a suitable reducing/oxidizing agent).
-
Perform the Inactivation:
-
Ensure the reaction vessel is of an appropriate size and material to handle the reaction, including any potential for gas evolution or temperature change.
-
Slowly and carefully add the chemical waste to the inactivation solution with constant stirring.
-
Monitor the reaction for any signs of excessive heat generation, gas evolution, or other unexpected changes. Have appropriate spill control and emergency quenching materials on hand.
-
-
Verify Inactivation: After the reaction appears complete, test the resulting solution to ensure the hazardous component has been neutralized. For example, pH testing can confirm the neutralization of an acid or base.
-
Dispose of the Final Solution: Once confirmed to be non-hazardous, the solution may be disposed of according to institutional and local regulations. Some neutralized solutions can be disposed of down the drain with copious amounts of water, while others may still require collection as chemical waste.[1]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Disclaimer: This information is intended as a general guide. The absence of specific information for "this compound" necessitates a conservative and safety-first approach. Always prioritize the information provided in the manufacturer's Safety Data Sheet and consult with your institution's Environmental Health and Safety (EHS) office for guidance on proper waste disposal procedures.[2]
References
Personal protective equipment for handling Angustin B
Essential Safety and Handling Guide for Angustin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1415795-51-5) in a laboratory setting. The following information is intended to ensure the safe handling of this compound and to establish clear, procedural guidance for all laboratory personnel.
This compound is a natural product derived from Swertia angustifolia.[1] It is supplied as a solid and is intended for laboratory use only.[1] Due to the limited availability of detailed toxicological data, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous upon inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Nitrile Gloves | Powder-free, chemical-resistant | Prevents skin contact. Double-gloving is recommended when handling the pure substance. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Particulate Respirator | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. Surgical masks are not a suitable substitute.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound from receipt to experimental use.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, vials, etc.) and PPE are readily available.
-
Review Safety Data Sheet (SDS): Although a detailed SDS may not be available, review any accessible safety information for this compound and general guidelines for handling solid chemical compounds.
2. Weighing and Aliquoting:
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within a chemical fume hood or a balance enclosure to minimize the dispersion of powder.
-
Aliquotting: If preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing. Cap the container securely before mixing.
3. Experimental Use:
-
Contained Systems: Whenever possible, use closed systems to minimize the risk of exposure during reactions or other experimental procedures.
-
Avoid Contamination: Do not wear gloves used for handling this compound outside of the designated work area to prevent the contamination of common surfaces such as doorknobs and benchtops.
4. Post-Handling and Decontamination:
-
Clean-up: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as solid chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Place in a designated solid waste container that is clearly labeled for chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove and place in a designated solid waste container for chemical waste immediately after handling the compound. |
| Empty this compound Container | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label on the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policies. |
Note: Never dispose of this compound or any chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety office.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For a small spill of solid this compound, carefully sweep it up with a damp cloth or paper towel to avoid creating dust. For larger spills, follow your institution's chemical spill response protocol. |
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
